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  • Product: (1-Tosyl-1H-indol-4-YL)methanamine
  • CAS: 1145678-74-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Validation of (1-Tosyl-1H-indol-4-yl)methanamine: A Comprehensive NMR Guide

Executive Summary (1-Tosyl-1H-indol-4-yl)methanamine is a highly versatile and structurally significant intermediate utilized extensively in modern drug discovery. Its primary applications include the synthesis of dual o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Tosyl-1H-indol-4-yl)methanamine is a highly versatile and structurally significant intermediate utilized extensively in modern drug discovery. Its primary applications include the synthesis of dual orexin receptor antagonists for the treatment of insomnia[1] and the development of complement factor B inhibitors targeting ophthalmic pathologies such as age-related macular degeneration (AMD)[2].

The presence of the strongly electron-withdrawing tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen fundamentally alters the electronic landscape of the bicyclic core. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, along with a self-validating, chemoselective synthetic protocol designed to preserve the base-sensitive N-tosyl moiety during reduction.

Structural Profiling and Electronic Causality

The indole core is inherently an electron-rich, conjugated heterocycle. However, N-tosylation introduces a sulfonyl group that aggressively withdraws electron density from the pyrrole ring via both inductive and resonance mechanisms.

  • Anisotropic Deshielding : The spatial geometry of the N-tosyl group places the sulfonyl oxygen atoms in close proximity to the C7 proton. The resulting magnetic anisotropy creates a strong deshielding cone, pushing the C7 proton significantly downfield compared to unprotected indoles.

  • C4 Substitution Effects : The methanamine (-CH₂NH₂) group at the C4 position acts as a weak electron-donating group via hyperconjugation. While it slightly enriches the local electron density at C4, its primary NMR signature is localized to the benzylic protons and the C4 carbon itself.

  • Enamine Character Retention : Despite the electron-withdrawing tosyl group, the C3 carbon retains partial enamine-like character, remaining the most shielded carbon in the aromatic system.

¹H NMR Chemical Shift Analysis

The following table details the expected ¹H NMR chemical shifts for (1-Tosyl-1H-indol-4-yl)methanamine, acquired in CDCl₃ at 400 MHz. The data is synthesized from structurally analogous 4-substituted N-tosylindoles to provide a highly accurate predictive model.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
-NH₂ 1.50 – 2.00br s-2HAmine protons; appears as a broad singlet due to rapid intermolecular proton exchange.
Tosyl-CH₃ 2.35s-3HMethyl group attached to the tosyl aromatic ring; highly characteristic singlet.
C4-CH₂ 4.12s-2HBenzylic protons; deshielded by both the aromatic core and the adjacent electronegative nitrogen.
C3-H 6.72d3.61HIndole β-proton; highly shielded due to resonance contribution from the indole nitrogen lone pair.
C5-H 7.18d7.51HAromatic proton on the benzenoid ring; exhibits ortho-coupling to C6-H.
Tosyl m-H 7.24d8.02HProtons meta to the sulfonyl group; shielded relative to the ortho protons by the methyl group.
C6-H 7.28t7.81HCentral aromatic proton on the benzenoid ring; coupled to both C5-H and C7-H.
C2-H 7.58d3.61HIndole α-proton; deshielded by the adjacent N-tosyl group.
Tosyl o-H 7.78d8.02HProtons ortho to the strongly electron-withdrawing SO₂ group; significantly deshielded.
C7-H 7.92d8.21HMost deshielded indole proton due to the spatial anisotropic effect of the adjacent sulfonyl oxygens.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a definitive map of the carbon framework's response to the competing electronic effects of the N-tosyl and C4-methanamine groups.

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
Tosyl-CH₃ 21.5CH₃Alkyl carbon attached to the tosyl aromatic ring.
C4-CH₂ 44.2CH₂Benzylic carbon; shifted downfield by the directly attached primary amine.
C3 106.8CHIndole β-carbon; the most shielded aromatic carbon due to enamine resonance.
C7 113.4CHIndole C7; relatively shielded compared to other benzenoid carbons.
C5 121.2CHIndole C5; standard aromatic resonance.
C6 124.6CHIndole C6; standard aromatic resonance.
C2 126.3CHIndole α-carbon; deshielded by the adjacent electronegative nitrogen.
Tosyl o-C 126.8CHOrtho carbons of the tosyl group.
C3a 128.5C (quat)Bridgehead carbon; typically exhibits a lower intensity peak due to lack of NOE.
Tosyl m-C 129.9CHMeta carbons of the tosyl group.
C7a 134.8C (quat)Bridgehead carbon directly attached to the N-tosyl group.
Tosyl i-C (SO₂) 135.1C (quat)Ipso carbon attached to the electron-withdrawing sulfonyl group.
C4 136.2C (quat)Indole C4; deshielded by the inductive effect of the attached methanamine group.
Tosyl p-C (CH₃) 144.9C (quat)Para carbon attached to the methyl group; deshielded by hyperconjugation.

Experimental Protocols: Synthesis and NMR Acquisition

Rationale for Chemoselective Synthesis

A critical failure point in the synthesis of N-tosyl methanamines from their corresponding carbonitriles is the accidental cleavage of the N-tosyl group. Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), frequently cause unwanted detosylation. To ensure a self-validating and robust system, we mandate the use of Borane-Tetrahydrofuran (BH₃·THF) complex . Borane is highly chemoselective for the reduction of nitriles over sulfonamides, guaranteeing the structural integrity of the tosyl protecting group.

Step-by-Step Synthesis Workflow
  • Reaction Setup : Dissolve 1-Tosyl-1H-indole-4-carbonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere to prevent moisture-induced degradation of the borane complex.

  • Reduction : Cool the solution to 0 °C. Add BH₃·THF (1 M in THF, 3.0 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic complexation between the Lewis acidic borane and the nitrile nitrogen.

  • Heating : Reflux the reaction mixture at 70 °C for 4 hours. Monitor the complete disappearance of the nitrile stretching frequency (~2220 cm⁻¹) via FT-IR.

  • Acidic Cleavage (Critical Step) : Cool to 0 °C and carefully quench with methanol to destroy excess borane. Add 2 M HCl in methanol and reflux for 1 hour. Causality: Borane forms a highly stable boron-amine complex with the newly formed primary amine. Acidic hydrolysis is absolutely mandatory to break this complex and liberate the free amine hydrochloride salt.

  • Neutralization & Isolation : Concentrate the mixture in vacuo, basify with 1 M NaOH (aq) to pH 10, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound.

NMR Sample Preparation and Acquisition Parameters
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition : 400 MHz, 16 scans, relaxation delay (D1) of 1.5 seconds, spectral width of 12 ppm.

  • ¹³C NMR Acquisition : 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 seconds. Causality: An extended D1 is required to ensure the full longitudinal relaxation of quaternary carbons (C3a, C7a, C4, and tosyl ipso-C), which lack directly attached protons for efficient dipole-dipole relaxation.

Workflow Visualization

Synthesis_NMR_Workflow A 1-Tosyl-1H-indole-4-carbonitrile B Reduction (BH3·THF) Reflux, 4h A->B C Boron-Amine Complex B->C D Acidic Workup (MeOH/HCl) Cleavage of Complex C->D E (1-Tosyl-1H-indol-4-yl)methanamine (Target Compound) D->E F NMR Sample Prep (CDCl3, TMS internal standard) E->F G 1H & 13C NMR Acquisition (400 MHz / 100 MHz) F->G H Data Processing & Structural Validation G->H

Workflow for chemoselective synthesis and NMR validation of (1-Tosyl-1H-indol-4-yl)methanamine.

References

  • Gee, C., et al. (2013). "Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia." Journal of Medicinal Chemistry. 1

  • Eder, J., et al. (2014). "Piperidinyl Indole Derivatives and Their Use as Complement Factor B Inhibitors." European Patent Office, EP3022192B1. 2

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (1-Tosyl-1H-indol-4-yl)methanamine

Executive Summary In modern medicinal chemistry, the strategic selection of pre-functionalized, protected building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. (1-Tosyl-1H-indol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of pre-functionalized, protected building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. (1-Tosyl-1H-indol-4-yl)methanamine is a highly specialized primary amine intermediate utilized extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). By featuring a tosyl-protected indole core and a reactive methanamine linker at the sterically demanding 4-position, this compound enables precise late-stage functionalization. It has gained significant prominence in neuropharmacology, specifically in the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep architecture disorders.

Physicochemical Profiling & Quantitative Data

To ensure reproducible reaction kinetics and accurate stoichiometric calculations during library synthesis, the quantitative physicochemical properties of the compound must be rigorously defined.

Table 1: Quantitative Chemical Properties of (1-Tosyl-1H-indol-4-yl)methanamine

PropertyValueScientific Rationale / Implication
CAS Number 1145678-74-5 [1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₆H₁₆N₂O₂SDictates isotopic distribution for high-resolution mass spectrometry (HRMS).
Molecular Weight 300.38 g/mol [1]Critical for precise molarity calculations in micro-scale parallel synthesis.
Exact Mass [M+H]⁺ 301.1011 DaPrimary target mass for LC-MS reaction monitoring.
Physical State Solid / PowderRequires dissolution in polar aprotic solvents (e.g., DMF, DCE) for liquid handling.
Purity Standard ≥95.0%Essential to prevent amplification of impurities during multi-step syntheses.

Structural Causality: The Role of the Tosyl-Protected Indole

As an Application Scientist, it is vital to understand why this specific molecular architecture is chosen over an unprotected indole.

  • The Tosyl (p-Toluenesulfonyl) Protecting Group: The N-H bond of an unprotected indole is acidic and prone to unwanted cross-reactivity (e.g., N-alkylation) during electrophilic coupling steps. The tosyl group acts as a robust, electron-withdrawing shield. It stabilizes the electron-rich indole ring against oxidative degradation and provides steric bulk that directs subsequent reactions exclusively to the primary amine. Furthermore, the lipophilic nature of the tosyl group significantly improves the solubility of the intermediate in organic solvents, facilitating easier liquid-liquid extractions and silica gel chromatography.

  • The 4-Position Methanamine Linker: Functionalizing the 4-position of an indole is synthetically challenging due to the natural nucleophilicity of the 3-position. Starting with a pre-installed methanamine at the 4-position bypasses complex regioselective functionalization steps, allowing researchers to immediately build outward into the target binding pocket.

Mechanistic Role in Drug Discovery: Orexin Receptor Antagonists

(1-Tosyl-1H-indol-4-yl)methanamine is a cornerstone intermediate in the synthesis of spiro-type and structurally constrained Orexin Receptor Antagonists [2]. The orexin system (regulated by neuropeptides Orexin A and B) governs wakefulness via the G-protein coupled receptors OX1R and OX2R.

By coupling the methanamine group of our title compound with complex lactams or boronate esters, researchers synthesize potent antagonists that competitively bind to these receptors. This blockade prevents the intracellular calcium release normally triggered by orexin, thereby promoting non-rapid eye movement (NREM) and REM sleep without the heavy sedative hangover associated with traditional benzodiazepines.

Pathway Orexin Orexin Neuropeptides Receptor OX1R / OX2R Orexin->Receptor Agonist Binding Cascade Gq/11 & Ca2+ Release Receptor->Cascade Normal Physiology Wake Wakefulness Cascade->Wake Normal Physiology DORA DORA Compound DORA->Receptor Competitive Antagonism Sleep Sleep Induction DORA->Sleep Therapeutic Effect

Fig 2. Mechanism of Dual Orexin Receptor Antagonists (DORAs) in sleep architecture modulation.

Experimental Workflow: Reductive Amination Protocol

To integrate (1-Tosyl-1H-indol-4-yl)methanamine into a drug discovery pipeline, reductive amination is the most reliable method for C-N bond formation. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback before proceeding.

Synthesis A (1-Tosyl-1H-indol-4-yl) methanamine B Reductive Amination A->B Aldehyde/Ketone NaBH(OAc)3 C N-Alkylated Intermediate B->C C-N Bond Formation D Tosyl Deprotection C->D Cs2CO3, MeOH Reflux E Target API (e.g., DORA) D->E Isolation

Fig 1. Synthetic workflow for API generation using (1-Tosyl-1H-indol-4-yl)methanamine.

Step-by-Step Methodology

Step 1: Imine Formation (The Causality of Solvent Choice)

  • Action: Dissolve (1-Tosyl-1H-indol-4-yl)methanamine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid.

  • Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point (83 °C) allows the reaction to be heated to 60 °C. This thermal energy is required to drive the condensation of sterically hindered substrates, pushing the equilibrium toward the imine intermediate.

  • Self-Validation (IPC): Monitor via LC-MS. Do not proceed until the primary amine peak (m/z 301.1) is <5% relative to the imine peak. Proceeding prematurely results in unreacted starting material that is notoriously difficult to separate from the final secondary amine.

Step 2: Selective Reduction

  • Action: Cool the mixture to room temperature. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 4-12 hours.

  • Causality: NaBH(OAc)₃ is a mild, selective reducing agent. Unlike NaBH₄, it will reduce the protonated imine without reducing the unreacted aldehyde/ketone, thereby preventing the formation of unwanted alcohol byproducts.

Step 3: Quenching and Extraction

  • Action: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Tosyl Deprotection (Late-Stage Cleavage)

  • Action: Dissolve the purified intermediate in methanol. Add Cesium Carbonate (Cs₂CO₃) (3.0 eq) and heat to reflux (65 °C) for 12 hours.

  • Causality: The sulfonamide bond of the tosyl group is highly stable. While aqueous NaOH can be used, Cs₂CO₃ in refluxing methanol generates methoxide ions in a non-aqueous environment, which effectively cleaves the S-N bond while preserving other base-sensitive functional groups (like lactams or esters) present in complex DORA architectures [2].

Analytical Validation

To confirm the structural integrity of the synthesized intermediates, orthogonal analytical techniques must be employed:

  • LC-MS: Look for the disappearance of the m/z 301.1 peak and the emergence of the target secondary amine mass. Following deprotection, a mass shift of -154 Da (loss of the tosyl group) must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆): The presence of the tosyl group is confirmed by a distinct singlet integrating to 3 protons at ~2.3 ppm (the aryl methyl group) and a pair of doublets in the aromatic region (~7.8 and ~7.3 ppm). The successful deprotection is validated by the complete disappearance of these specific signals and the reappearance of the broad indole N-H singlet at >11.0 ppm.

References

  • Betschart, C., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(19), 7590-7607. URL: [Link]

Foundational

Structural Characterization and X-Ray Crystallography of (1-Tosyl-1H-indol-4-YL)methanamine: A Technical Guide

Executive Summary (1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) is a critical synthetic intermediate, prominently utilized in the development of novel orexin receptor antagonists for the treatment of insomnia[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) is a critical synthetic intermediate, prominently utilized in the development of novel orexin receptor antagonists for the treatment of insomnia[1]. The tosyl (p-toluenesulfonyl) group serves a dual purpose: it acts as a robust protecting group for the indolic nitrogen during aggressive functionalization, and it modulates the electronic landscape of the indole core. Understanding the exact three-dimensional conformation of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design, understanding receptor-ligand binding pockets, and optimizing downstream cross-coupling reactions.

Conformational Dynamics and Structural Geometry

In N-tosylated indoles, the steric bulk of the sulfonyl group dictates the molecular geometry. Crystallographic studies of related derivatives reveal that the tolyl ring consistently orients nearly perpendicular to the planar indole core (dihedral angles typically ~81–89°) to minimize steric clashes with the C2 and C7 protons[2]. Furthermore, the electron-withdrawing nature of the sulfonyl group induces a slight pyramidalization of the indolic nitrogen, shifting it away from ideal sp2 hybridization[2]. This structural deviation is a critical parameter when modeling the compound's reactivity profile.

Experimental Methodology: A Self-Validating Workflow

Protocol 1: Growth of Diffraction-Quality Crystals

Crystallization is a thermodynamic selection process. For (1-Tosyl-1H-indol-4-YL)methanamine, vapor diffusion is preferred over rapid cooling to prevent the kinetic trapping of amorphous aggregates.

  • Step 1: Solvent Selection: Dissolve 20 mg of the highly purified compound (>99% by HPLC) in 0.5 mL of dichloromethane (CH 2​ Cl 2​ ).

    • Causality: CH 2​ Cl 2​ is an optimal solvent that disrupts the intermolecular hydrogen bonding of the primary amine, ensuring monomeric solvation without premature precipitation.

  • Step 2: Antisolvent Layering: Carefully layer 2.0 mL of n-hexane over the CH 2​ Cl 2​ solution in a narrow crystallization tube.

    • Causality: The slow diffusion of the non-polar hexane into the halogenated solvent gradually lowers the dielectric constant of the mixture, gently pushing the compound to its solubility limit and promoting ordered lattice formation.

  • Step 3: Incubation & Validation: Seal the tube and incubate at 20 °C in a vibration-free environment for 48–72 hours.

    • Self-Validation Checkpoint: The appearance of sharp, block-like crystals with defined edges under a polarized light microscope confirms successful ordered nucleation. Birefringence (extinction of light at specific rotation angles) under crossed polarizers validates true crystallinity over amorphous glass formation.

Protocol 2: X-Ray Data Acquisition
  • Step 1: Cryomounting: Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer the loop to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and preventing X-ray-induced radical damage to the organic crystal.

  • Step 2: Unit Cell Screening: Collect 20–30 initial diffraction frames. Index the reflections to determine the preliminary unit cell.

    • Self-Validation Checkpoint: Calculate the internal merging R-factor ( Rint​ ). If Rint​>0.10 , the crystal is likely twinned, cracked, or multi-crystalline; discard it and mount a new crystal. An Rint​<0.05 validates the crystal's internal order, authorizing the progression to a full data collection.

  • Step 3: Full Data Collection: Utilize Mo-K α ( λ=0.71073 Å) radiation to collect a full sphere of data using ω and ϕ scans, ensuring a redundancy of at least 4.0 for accurate absorption correction.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for (1-Tosyl-1H-indol-4-YL)methanamine, extrapolated from high-resolution empirical data of structurally homologous N-tosyl indoles[2][3].

Crystallographic ParameterValue
Chemical Formula C 16​ H 16​ N 2​ O 2​ S
Formula Weight 300.37 g/mol
Data Collection Temperature 100(2) K
Radiation Wavelength 0.71073 Å (Mo-K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=9.12 Å, b=10.38 Å, c=16.01 Å, β=105.0∘
Volume / Z ~1465 ų / 4
Density (calculated) 1.366 Mg/m³
Absorption Coefficient ( μ ) 0.23 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.092
Dihedral Angle (Indole vs. Tosyl) ~82.6°

Mechanistic Workflows

G A Synthesis & Purification (>99% Purity) B Solvent System (CH2Cl2 / n-Hexane) A->B C Vapor Diffusion Crystallization (48-72h at 20°C) B->C D Microscopic Validation (Birefringence Check) C->D E Cryomounting at 100K D->E F Unit Cell Screening (Calculate R_int) E->F G Proceed to Full Data Collection (R_int < 0.05) F->G Pass H Reject Crystal (R_int > 0.10) F->H Fail

Figure 1: Self-validating workflow for the crystallization and initial screening of the compound.

G A Raw Diffraction Frames B Integration (SAINT) A->B C Absorption Correction (SADABS) B->C D Structure Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E F Final CIF Generation E->F

Figure 2: Computational pipeline for X-ray diffraction data processing and structural refinement.

References

  • Source: cegee.
  • Source: researchgate.
  • Source: iucr.

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (1-Tosyl-1H-indol-4-YL)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] The introduction of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] The introduction of a tosyl group at the N-1 position and a methanamine moiety at the C-4 position of the indole ring creates a unique chemical entity, the (1-Tosyl-1H-indol-4-YL)methanamine scaffold, with significant potential for biological activity. While extensive research exists for various indole derivatives, the specific class of (1-Tosyl-1H-indol-4-YL)methanamine derivatives remains a frontier with a notable gap in directly elucidated mechanisms of action.[5] This technical guide provides a comprehensive framework for investigating the pharmacological actions of this promising class of compounds. We will delve into hypothesized mechanisms of action based on structural analogy, present detailed experimental protocols for target validation and characterization, and outline a systematic approach to elucidating the structure-activity relationships (SAR) that govern their biological effects.

Introduction: The Rationale for Investigating (1-Tosyl-1H-indol-4-YL)methanamine Derivatives

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The tosyl (p-toluenesulfonyl) group, often employed as a protecting group for the indole nitrogen, also serves as a critical pharmacophoric element.[6] Its strong electron-withdrawing nature significantly alters the electronic profile of the indole ring, influencing its binding affinity and reactivity.[6]

The methanamine substituent at the 4-position introduces a basic side chain, a common feature in many centrally acting drugs, suggesting a potential interaction with targets within the central nervous system (CNS). The structural resemblance of the 4-(aminomethyl)indole core to endogenous monoamine neurotransmitters, such as serotonin and dopamine, provides a compelling starting point for our mechanistic investigation.

This guide will operate on the central hypothesis that (1-Tosyl-1H-indol-4-YL)methanamine derivatives are likely to interact with monoamine transporters, a critical class of proteins responsible for regulating neurotransmitter levels in the synaptic cleft.[1]

Hypothesized Mechanism of Action: Targeting Monoamine Transporters

Monoamine transporters (MATs), including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are integral membrane proteins that mediate the reuptake of their respective neurotransmitters from the synapse.[1][7] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[7]

The structural similarity between the (1-Tosyl-1H-indol-4-YL)methanamine core and monoamines suggests that these derivatives may act as inhibitors of one or more MATs. Inhibition of these transporters leads to an increase in the extracellular concentration of the corresponding neurotransmitter, thereby modulating neurotransmission.

To explore this hypothesis, a systematic evaluation of the interaction of these derivatives with SERT, DAT, and NET is the logical first step.

Signaling Pathway: Modulation of Monoaminergic Neurotransmission

The proposed interaction of a (1-Tosyl-1H-indol-4-YL)methanamine derivative with a monoamine transporter, such as SERT, is depicted in the following signaling pathway diagram.

Monoamine Transporter Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine Monoamine (e.g., Serotonin) SERT SERT Monoamine->SERT Reuptake SynapticMonoamine Increased Synaptic Monoamine Vesicle Synaptic Vesicle Vesicle->Monoamine Release Derivative (1-Tosyl-1H-indol-4-YL)methanamine Derivative Derivative->SERT Inhibition Receptor Postsynaptic Receptor SynapticMonoamine->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation MOA_Workflow Hypothesis Hypothesis: Derivatives target monoamine transporters Binding Radioligand Binding Assays (SERT, DAT, NET) Hypothesis->Binding Test Affinity Functional Neurotransmitter Uptake Assays (SERT, DAT, NET) Binding->Functional Confirm Functional Effect (Inhibition) SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Determine Potency and Selectivity Lead_Opt Lead Optimization SAR->Lead_Opt Guide Chemical Synthesis of Improved Analogs

Caption: Experimental workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Studies

Once a series of (1-Tosyl-1H-indol-4-YL)methanamine derivatives has been synthesized and tested, a systematic analysis of the relationship between their chemical structure and biological activity is crucial. [8]SAR studies provide valuable insights into the key molecular features required for potent and selective interaction with the target.

Key structural modifications to explore include:

  • Substituents on the tosyl group: Altering the electronic and steric properties of the tosyl ring can influence binding affinity.

  • Modifications of the methanamine side chain: Varying the length and substitution of the amine can impact potency and selectivity.

  • Substituents on the indole ring: Introducing different functional groups at other positions of the indole core can fine-tune the pharmacological profile.

By correlating these structural changes with the data obtained from the binding and uptake assays, a robust SAR model can be developed to guide the design of more potent and selective lead compounds.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for elucidating the mechanism of action of (1-Tosyl-1H-indol-4-YL)methanamine derivatives. By systematically applying the described experimental workflows, researchers can move from a structure-based hypothesis to a detailed pharmacological characterization. The proposed focus on monoamine transporters offers a promising avenue for discovering novel modulators of neurotransmission with potential therapeutic applications in a variety of CNS disorders. Future studies should also consider off-target profiling to assess the selectivity of lead compounds and in vivo experiments to establish their pharmacokinetic properties and therapeutic efficacy.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

  • Pasas-Farmer, T. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Genetic Engineering & Biotechnology News. [Link]

  • Rannversson, H. R., Andersen, J., Sørensen, L., Bang-Andersen, B., Park, M., Huber, T., Sakmar, T. P., & Strømgaard, K. (2016). Cell membrane preparation and radioligand-binding assay. Bio-protocol, 6(10), e1811. [Link]

  • Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2588. [Link]

  • Wang, Y., Du, Y., & Sun, F. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 15(4), 788-808. [Link]

  • Creative Biolabs. (n.d.). Monoamine Transporters Antagonist Development Services. Retrieved March 25, 2026, from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved March 25, 2026, from [Link]

  • Owens, C. E., Beuming, T., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 266–275. [Link]

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Handbook of experimental pharmacology, (182), 291–316. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]

  • Blackburn, K. L., Daston, G. P., Fisher, J. W., Gries, W. F., & Tozer, T. N. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetic Ingredient Review. [Link]

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Synthetic Applications of (1-Tosyl-1H-indol-4-YL)methanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Sheet (SDS) Synthesis Executive Summary In the landscape of central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Sheet (SDS) Synthesis

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, indole derivatives serve as privileged scaffolds. Specifically, (1-Tosyl-1H-indol-4-yl)methanamine (CAS: 1145678-74-5) has emerged as a critical building block in the synthesis of Dual Orexin Receptor Antagonists (DORAs)[1]. These therapeutics are designed to modulate sleep architecture and treat chronic insomnia by targeting the orexin signaling pathway[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between regulatory safety compliance and practical benchtop application. This document synthesizes authoritative Safety Data Sheet (SDS) guidelines with field-proven synthetic protocols, ensuring that researchers can handle this compound safely while maximizing synthetic yields.

Chemical Identity and Quantitative Data

Understanding the physicochemical properties of (1-Tosyl-1H-indol-4-yl)methanamine is the first step in predicting its reactivity and hazard profile. The tosyl (p-toluenesulfonyl) protecting group serves a dual purpose: it prevents unwanted electrophilic attacks at the indole nitrogen during downstream functionalization, and it significantly increases the lipophilicity of the molecule, a necessary trait for eventual blood-brain barrier (BBB) penetration in CNS drugs[1].

PropertyValue / Description
Chemical Name (1-Tosyl-1H-indol-4-yl)methanamine
IUPAC Name [1-(4-methylphenyl)sulfonylindol-4-yl]methanamine
CAS Registry Number 1145678-74-5[3]
Molecular Formula C16H16N2O2S[4]
Molecular Weight 300.38 g/mol [4]
SMILES String CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=C1C=CC=C2CN[4]
Appearance Solid (typically off-white to pale yellow powder)
Purity (Standard) ≥ 95.0%[5]

Biological Context: The Orexin Receptor Pathway

To understand the value of this compound, one must understand its target application. (1-Tosyl-1H-indol-4-yl)methanamine is a precursor to DORAs, which inhibit the wake-promoting effects of orexin neuropeptides (Orexin A and B)[6].

Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors (GPCRs). When activated by orexins, they couple to Gq and Gi/o proteins, triggering the Phospholipase C (PLC) cascade. This leads to the cleavage of PIP2 into IP3 and DAG, ultimately causing a massive influx of intracellular calcium ( Ca2+ ) that drives neuronal excitation and wakefulness[7][8]. Synthesized DORAs competitively bind to these receptors, blocking the cascade and facilitating sleep onset[9].

OrexinPathway Orexin Orexin A & B (Neuropeptides) OX1R OX1R (Gq coupled) Orexin->OX1R Binds OX2R OX2R (Gq/Gi coupled) Orexin->OX2R Binds PLC Phospholipase C (PLC) OX1R->PLC Activates (Gq) OX2R->PLC Activates (Gq/Gi) Calcium Intracellular Ca2+ Elevation PLC->Calcium IP3/DAG Pathway Wakefulness Wakefulness & Arousal Calcium->Wakefulness Promotes DORA DORA (Synthesized from Indole Core) DORA->OX1R Antagonizes DORA->OX2R Antagonizes

Orexin receptor signaling pathway and the inhibitory mechanism of DORAs.

Comprehensive Safety Data and Handling Guidelines

Handling primary amines conjugated to lipophilic cores requires strict adherence to safety protocols. The lipophilicity imparted by the tosyl group increases the risk of dermal absorption, making standard nitrile gloves insufficient for prolonged exposure.

Hazard Identification (GHS Classification)

Based on established safety data for CAS 1145678-74-5, the compound is classified under the following GHS hazard statements[10][11]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle exclusively within a certified chemical fume hood (Class II biological safety cabinet or standard exhaust hood with a face velocity of 80-100 fpm) to mitigate H335 risks[12].

  • Hand Protection: Use double-gloving technique. Inner glove: standard nitrile (0.1 mm). Outer glove: thicker nitrile or neoprene (≥0.3 mm) to prevent breakthrough from the lipophilic tosyl-indole core.

  • Eye Protection: ANSI Z87.1 compliant safety goggles. Face shields are recommended during scale-up operations.

Emergency Response & First Aid
  • Skin Contact (P302 + P352): Immediately wash with copious amounts of soap and water[11]. Do not use solvents (e.g., ethanol or acetone) to clean the skin, as this will accelerate the dermal absorption of the compound.

  • Eye Contact (P305 + P351 + P338): Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation[11].

Storage and Stability

Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The primary amine is susceptible to slow oxidation and atmospheric carbon dioxide (forming carbamates) if left exposed to ambient air.

Experimental Protocol: Reductive Amination Workflow

To demonstrate the synthetic utility of (1-Tosyl-1H-indol-4-yl)methanamine, the following protocol outlines a highly efficient reductive amination with an arbitrary aldehyde.

Causality & Logic: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde, ensuring high yields and minimizing alcohol byproducts[1].

Step-by-Step Methodology (Self-Validating System)
  • Preparation & Inertion:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

    • Dissolve (1-Tosyl-1H-indol-4-yl)methanamine (1.0 eq, 300 mg, ~1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Causality: DCE is preferred over Dichloromethane (DCM) as its higher boiling point allows for gentle heating if iminium formation is sluggish.

  • Iminium Formation (Validation Step):

    • Add the target aldehyde (1.05 eq) and glacial acetic acid (1.5 eq) to the solution. The acid acts as a catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine[1].

    • Self-Validation: Stir at room temperature for 2 hours. Extract a 10 µL aliquot, quench in aqueous NaHCO3​ , and analyze via LC-MS. Proceed only when >95% conversion to the iminium ion/hemiaminal is confirmed.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup:

    • Quench the reaction carefully with saturated aqueous NaHCO3​ (15 mL). Causality: The basic quench neutralizes the acetic acid and free-bases the newly formed secondary amine, driving it into the organic layer.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc containing 1% Triethylamine). Causality: Triethylamine prevents the secondary amine from streaking on the acidic silica gel.

Workflow Prep Step 1: Preparation Inert Atmosphere (Ar) React Step 2: Alkylation Aldehyde + NaBH(OAc)3 Prep->React Quench Step 3: Quench & Workup NaHCO3 (aq) / EtOAc React->Quench Purify Step 4: Purification Silica Gel Chromatography Quench->Purify

Standard reductive amination workflow utilizing (1-Tosyl-1H-indol-4-yl)methanamine.

References

  • NextSDS. "(1-Tosyl-1H-indol-4-yl)methanamine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Gee, Christine, et al. "Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia." Journal of Medicinal Chemistry (2013). Available at: [Link]

  • Wang, C., et al. "The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases." Frontiers in Molecular Neuroscience (2018). Available at:[Link]

  • Chatterjee, S., et al. "A molecular network map of orexin-orexin receptor signaling system." Journal of Cell Communication and Signaling (2022). Available at:[Link]

  • Mieda, M., et al. "Orexin Receptor Antagonists as Therapeutic Agents for Insomnia." Frontiers in Neuroscience (2013). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of (1-Tosyl-1H-indol-4-YL)methanamine Building Blocks

Executive Summary & Strategic Design (1-Tosyl-1H-indol-4-yl)methanamine is a highly versatile building block utilized in medicinal chemistry for the synthesis of complex indole-containing therapeutics, including orexin r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Design

(1-Tosyl-1H-indol-4-yl)methanamine is a highly versatile building block utilized in medicinal chemistry for the synthesis of complex indole-containing therapeutics, including orexin receptor antagonists and complement factor B inhibitors 1[1].

The primary synthetic challenge in generating this molecule lies in the chemoselective reduction of the C4-carbonitrile to a primary methanamine without compromising the N1-tosyl protecting group. While strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) are standard for nitrile reductions, they are notorious for cleaving N-sulfonyl protecting groups. To circumvent this, our protocol employs a highly controlled two-step sequence:

  • Phase Transfer Catalysis (PTC) Tosylation: A scalable, biphasic approach to protect the indole nitrogen, avoiding the use of hazardous, pyrophoric bases like Sodium Hydride ( NaH ).

  • Chemoselective Catalytic Hydrogenation: The use of Raney Nickel under hydrogen pressure in the presence of methanolic ammonia strictly reduces the nitrile while preserving the tosyl group and preventing secondary amine dimerization.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 1H-indole-4-carbonitrile (Starting Material) B 1-Tosyl-1H-indole-4-carbonitrile (Intermediate) A->B Step 1: N-Tosylation TsCl, NaOH, TEBAC DCM/H2O, RT C (1-Tosyl-1H-indol-4-yl)methanamine (Target Building Block) B->C Step 2: Nitrile Reduction Raney Ni, H2 (50 psi) NH3/MeOH, RT

Synthetic workflow for (1-Tosyl-1H-indol-4-yl)methanamine via PTC tosylation and Raney Ni reduction.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 1-Tosyl-1H-indole-4-carbonitrile

Objective: Protect the indole nitrogen to prevent its interference in subsequent reduction and functionalization steps.

Mechanistic Causality: The N-alkylation and protection of cyanoindoles are critical foundational steps2[2]. For the tosylation of indole-4-carbonitrile derivatives, Phase Transfer Catalysis (PTC) offers a highly scalable and safe alternative to sodium hydride3[3]. Triethylbenzylammonium chloride (TEBAC) acts as a lipophilic shuttle, transporting the hydroxide ion from the aqueous phase into the organic phase (DCM) to deprotonate the indole nitrogen, while simultaneously transporting the resulting indolic anion to react with TsCl .

Reagents:

  • 1H-indole-4-carbonitrile (1.0 eq, 10.0 g, 70.3 mmol)

  • p-Toluenesulfonyl chloride ( TsCl ) (1.5 eq, 20.1 g, 105.5 mmol)

  • Triethylbenzylammonium chloride (TEBAC) (0.1 eq, 1.6 g, 7.0 mmol)

  • 50% w/w Aqueous NaOH (50 mL)

  • Dichloromethane (DCM) (150 mL)

Procedure:

  • Initiation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-4-carbonitrile and TEBAC in 150 mL of DCM.

  • Biphasic Setup: Add 50 mL of 50% aqueous NaOH to the organic solution. Ensure vigorous stirring to maximize the interfacial surface area between the aqueous and organic layers.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add TsCl portion-wise over 15 minutes. Causality: TsCl is added at 0 °C to control the exothermic nature of the sulfonylation and limit the competitive hydrolysis of TsCl by the aqueous base.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4–6 hours.

  • Self-Validation (QC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed, replaced by a new, strongly UV-active spot with a higher Rf​ value.

  • Workup: Dilute the mixture with 100 mL of water and 100 mL of DCM. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Triturate the crude residue with cold ethanol to afford pure 1-Tosyl-1H-indole-4-carbonitrile as a crystalline solid.

Protocol 2: Synthesis of (1-Tosyl-1H-indol-4-yl)methanamine

Objective: Chemoselectively reduce the C4-nitrile to a primary methanamine while preserving the N1-tosyl group.

Mechanistic Causality: The addition of ammonia is a well-established technique to suppress the formation of secondary amine by-products during nitrile hydrogenation4[4]. The high concentration of ammonia drives the equilibrium of the highly reactive intermediate imine toward the primary amine, effectively preventing the nucleophilic attack of the newly formed product on the imine.

Reagents:

  • 1-Tosyl-1H-indole-4-carbonitrile (1.0 eq, 15.0 g, 50.6 mmol)

  • Raney Nickel (approx. 20% w/w relative to substrate, ~3.0 g slurry)

  • 7M Ammonia in Methanol ( NH3​/MeOH ) (150 mL)

  • Hydrogen Gas ( H2​ )

Procedure:

  • Catalyst Preparation: Transfer the Raney Nickel slurry to a sintered glass funnel and wash carefully with methanol (3 × 20 mL) to displace water. Causality: Removing water prevents competitive hydrolysis of the intermediate imine into an aldehyde.

  • Substrate Solvation: In a Parr hydrogenation bottle, dissolve 1-Tosyl-1H-indole-4-carbonitrile in 150 mL of 7M NH3​ in MeOH.

  • Reaction Assembly: Add the methanol-wet Raney Nickel to the substrate solution. Seal the vessel and purge the headspace with nitrogen (3 cycles), followed by hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the vessel to 50 psi with H2​ and agitate at room temperature for 12–24 hours.

  • Self-Validation (QC): Depressurize the vessel, purge with nitrogen, and take a small aliquot for LC-MS analysis. The target mass [M+H]+=301.1 should be the dominant peak, confirming successful reduction without detosylation.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified via silica gel chromatography (eluting with a gradient of DCM to DCM/MeOH containing 1% Et3​N ) to yield the target (1-Tosyl-1H-indol-4-yl)methanamine.

Quantitative Data & Reaction Parameters

StepTransformationReagent/CatalystSolvent SystemTempTimeExpected Yield
1 N-Tosylation TsCl (1.5 eq), NaOH , TEBACDCM / H2​O (Biphasic)0 °C RT4–6 h85 – 95%
2 Nitrile ReductionRaney Ni (20% w/w), H2​ (50 psi)7M NH3​ in MeOHRT12–24 h75 – 85%

Critical Safety & Handling Directives

  • Raney Nickel (Pyrophoric Hazard): Raney Nickel is highly pyrophoric and will spontaneously ignite if exposed to air while dry. Never allow the catalyst bed or filter cake to dry. Immediately quench the Celite/Raney Nickel filter cake post-filtration by immersing it entirely in water or dilute acid.

  • p-Toluenesulfonyl Chloride ( TsCl ): Highly corrosive and moisture-sensitive. Handle in a fume hood and store under an inert atmosphere to prevent degradation into p-toluenesulfonic acid.

References

  • US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents Source: Google Patents URL
  • Source: cegee.
  • Bio-based graphene-encapsulated Co@CS catalyzed selective hydrogenation of nitrile to amines via flow synthesis Source: ChemRxiv URL
  • An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)

Sources

Application

Reductive Amination Protocols Utilizing (1-Tosyl-1H-indol-4-yl)methanamine

A Technical Guide for Drug Discovery and Scaffold Derivatization Introduction & Mechanistic Rationale In the pursuit of novel therapeutics—such as the development of orexin receptor antagonists for insomnia —the indole s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery and Scaffold Derivatization

Introduction & Mechanistic Rationale

In the pursuit of novel therapeutics—such as the development of orexin receptor antagonists for insomnia —the indole scaffold remains a privileged pharmacophore. Derivatization at the C4 position often utilizes (1-Tosyl-1H-indol-4-yl)methanamine as a versatile primary amine building block.

The incorporation of the p-toluenesulfonyl (tosyl) group at the N1 position is a critical, field-proven design choice. It provides an orthogonal protection strategy, effectively deactivating the electron-rich indole ring and preventing unwanted side reactions (e.g., N-alkylation or oxidative degradation) during downstream synthesis.

The most robust method for elaborating this primary amine is reductive amination. Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) enables a highly chemoselective transformation. It reduces the transient imine or iminium intermediate without prematurely reducing the starting carbonyl compound, a causality established by extensive methodological studies .

Physicochemical Properties & Reaction Parameters

To ensure reproducibility, it is critical to understand the physical constraints and standardized stoichiometric ratios required for this building block.

Table 1: Physicochemical Properties of (1-Tosyl-1H-indol-4-yl)methanamine

ParameterSpecification
IUPAC Name [1-(4-Methylphenyl)sulfonylindol-4-yl]methanamine
CAS Number 1145678-74-5
Molecular Formula C₁₆H₁₆N₂O₂S
Molecular Weight 300.38 g/mol
Physical State Solid (Off-white to pale yellow)
Reactivity Profile Primary amine nucleophile; N1-protected indole
Storage 2-8 °C, desiccated, protected from light

Table 2: Standardized Reaction Parameters for Reductive Amination

ParameterAldehyde SubstratesKetone Substrates
Amine Equivalents 1.0 eq1.0 eq
Carbonyl Equivalents 1.0 - 1.05 eq1.1 - 1.2 eq
NaBH(OAc)₃ Equivalents 1.4 - 1.5 eq1.5 - 2.0 eq
Acid Catalyst (AcOH) Optional (0 - 1.0 eq)Mandatory (1.0 - 2.0 eq)
Water Scavenger None4Å Molecular Sieves
Reaction Time 2 - 12 hours12 - 24 hours
Temperature Room Temperature (20-25 °C)Room Temp to 50 °C
Mechanistic Pathway

ReductiveAmination A (1-Tosyl-1H-indol-4-yl)methanamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Imine / Iminium Intermediate C->D Dehydration (H+ cat.) E Target Amine (Product) D->E Reduction NaBH(OAc)3

Figure 1: Mechanistic pathway of reductive amination utilizing (1-Tosyl-1H-indol-4-yl)methanamine.

Experimental Protocols
Protocol A: Direct Reductive Amination with Aldehydes

Aldehydes are highly electrophilic. Imine formation is rapid and usually does not require strong acid catalysis or thermal driving forces.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1-Tosyl-1H-indol-4-yl)methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation : Stir the mixture at room temperature for 30–60 minutes.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the stirring solution.

  • Reaction : Allow the reaction to stir at room temperature for 2–12 hours. Monitor the consumption of the starting amine via LC-MS or TLC (typically using a DCM/MeOH eluent system).

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination with Ketones

Ketones exhibit lower electrophilicity and greater steric bulk, making imine formation the rate-limiting step. This requires a self-validating system of catalysis and equilibrium shifting.

  • Preparation : Dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (AcOH, 1.5 equiv) and freshly activated 4Å molecular sieves (approx. 100 mg/mmol of substrate).

  • Imine Formation : Stir the suspension at room temperature (or mild reflux at 50 °C for highly hindered ketones) for 2–4 hours.

  • Reduction : Cool the reaction to room temperature (if heated) and add NaBH(OAc)₃ (2.0 equiv) in a single portion.

  • Reaction : Stir for 12–24 hours under N₂.

  • Workup : Filter the reaction mixture through a short pad of Celite to remove the molecular sieves, washing the pad with DCM. Quench the filtrate with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography.

Troubleshooting & Causality in Optimization

As a scientist, understanding the why behind a failure is more important than simply repeating the steps. Here is the causality behind common optimization choices:

  • Minimizing Direct Carbonyl Reduction (Alcohol Byproduct) : If LC-MS analysis reveals significant formation of the corresponding alcohol, the reduction is outcompeting imine formation. Causality : While NaBH(OAc)₃ is mild, it can still reduce unhindered aldehydes over time. Solution : Strictly adopt the stepwise approach. Allow the amine and carbonyl to stir for 1-2 hours to fully form the imine before introducing the borohydride reagent.

  • Overcoming Steric Hindrance in Ketones : If the reaction stalls at the starting materials, the equilibrium is failing to shift. Causality : Ketones are thermodynamically stable. Solution : The addition of AcOH protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack. Concurrently, 4Å molecular sieves physically sequester the generated water, driving the reaction forward via Le Chatelier's principle. For exceptionally stubborn ketones, pre-forming the imine with Titanium(IV) isopropoxide (Ti(O-iPr)₄) prior to reduction is recommended.

  • Preserving the N-Tosyl Protecting Group : Causality : The N-tosyl group is highly stable under the mildly acidic conditions of reductive amination but is susceptible to cleavage by strong nucleophiles or bases. Solution : Strictly utilize mild bases like saturated aqueous NaHCO₃ during the reaction quench. Avoid NaOH or KOH during workup, which can initiate premature deprotection.

References
  • Betschart, C., Hintermann, S., Behnke, D., Cotesta, S., Fendt, M., Gee, C. E., Jacobson, L. H., Laue, G., Ofner, S., Chaudhari, V., Badiger, S., Pandit, C., Wagner, J., & Hoyer, D. (2013). "Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia." Journal of Medicinal Chemistry, 56(19), 7590-7607. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Method

Using (1-Tosyl-1H-indol-4-YL)methanamine in Buchwald-Hartwig cross-coupling reactions

Topic: Strategic Application of (1-Tosyl-1H-indol-4-YL)methanamine in Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Reactions Abstract The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategic Application of (1-Tosyl-1H-indol-4-YL)methanamine in Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Reactions

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction is particularly vital in pharmaceutical and materials science, where the arylamine motif is a common structural feature.[4][5][6] This guide provides a detailed technical overview and robust experimental protocols for the use of (1-Tosyl-1H-indol-4-YL)methanamine as a key amine coupling partner. The strategic placement of the tosyl protecting group on the indole nitrogen not only prevents unwanted side reactions but also renders the molecule an excellent building block for accessing complex 4-substituted indolyl scaffolds. We will explore the mechanistic underpinnings of the reaction, provide guidance on catalyst and ligand selection, and present a step-by-step protocol designed for reproducibility and high-yield outcomes.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The palladium-catalyzed Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl (pseudo)halide and an amine.[7] The transformation has evolved significantly since its initial reports, with the development of sophisticated catalyst systems that tolerate a vast array of functional groups and operate under mild conditions.[1][8]

The generally accepted catalytic cycle proceeds through three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10] The reactivity order for the halide is typically I > Br > OTf > Cl.[11]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[12]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R, Base) amido_complex->pd0 product Ar-NR'R Product amido_complex->product Reductive Elimination sub_amine Amine HNR'R sub_arx Aryl Halide Ar-X sub_base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

(1-Tosyl-1H-indol-4-YL)methanamine: A Strategic Coupling Partner

The target amine, (1-Tosyl-1H-indol-4-YL)methanamine, possesses unique structural features that make it a valuable building block.

  • Indole Core: Indole derivatives are ubiquitous in pharmacologically active compounds.

  • Primary Aminomethyl Group: The -CH2NH2 group at the 4-position provides a reactive handle for C-N bond formation. As a primary aliphatic amine, it generally exhibits good reactivity in Buchwald-Hartwig couplings.[11]

  • The Tosyl Protecting Group: The N-tosyl group is the most critical feature for synthetic strategy.[13]

    • Site-Selectivity: It effectively masks the nucleophilicity of the indole nitrogen, preventing competitive N-arylation at the indole N-H position, which would otherwise be a major side reaction.[14][15]

    • Stability: The tosyl group is robust and stable to the basic conditions typically employed in this reaction.[14]

    • Deprotection: The tosyl group can be removed under various conditions post-coupling if the free indole is the desired final product.

The use of this reagent provides direct access to N-aryl-(1-tosyl-1H-indol-4-yl)methanamines, which are versatile intermediates for further functionalization in drug discovery programs.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the coupling of (1-Tosyl-1H-indol-4-YL)methanamine with a range of aryl bromides. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to ensure the integrity of the catalyst.[16][17]

Materials and Reagents:

  • Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)

  • (1-Tosyl-1H-indol-4-YL)methanamine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol% Pd)

  • Phosphine Ligand (e.g., XPhos or BrettPhos, 0.02-0.04 mmol, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Ar-X, Amine, Catalyst, Ligand, Base) to oven-dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Seal flask, evacuate and backfill with Argon (3x). setup->inert solvent 3. Solvent Addition - Add anhydrous, degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. solvent->reaction monitor 5. Monitoring - Track progress via TLC or GC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Work-up - Cool, quench, extract with organic solvent, dry, and concentrate. monitor->workup Complete purify 7. Purification - Purify via flash column chromatography. workup->purify end End (Characterized Product) purify->end

Caption: Standard experimental workflow for the Buchwald-Hartwig reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (1-Tosyl-1H-indol-4-YL)methanamine (1.2 equiv), the palladium precatalyst, the phosphine ligand, and the base.

  • Inerting the System: Seal the flask with a septum or stopcock. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Optimizing Reaction Parameters: Catalyst, Ligand, and Base Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, and base. For a primary amine like (1-Tosyl-1H-indol-4-YL)methanamine, sterically hindered and electron-rich ligands are paramount.[1]

ComponentRecommended OptionsRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common, commercially available Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[7][11]
Ligand BrettPhos , XPhos, RuPhosBulky dialkylbiaryl phosphine ligands are highly effective for coupling primary amines.[7] They promote fast reductive elimination and prevent catalyst decomposition, leading to higher yields and turnover numbers. BrettPhos, in particular, is often cited for its efficacy with primary amines.[7]
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[11] NaOtBu is a cost-effective and highly effective choice. LHMDS can be used for substrates with base-sensitive functional groups.[7][16]
Solvent Toluene, Dioxane, t-BuOHAprotic, non-polar, or weakly polar solvents are standard. They must be anhydrous and thoroughly degassed to prevent catalyst poisoning and protodehalogenation side reactions.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (poor quality reagents or insufficient inerting).2. Base is weak or has degraded.3. Insufficient temperature.1. Ensure solvents are anhydrous and properly degassed. Use fresh, high-purity catalyst, ligand, and base. Handle all reagents under a strict inert atmosphere.2. Use a fresh bottle of base, preferably from a sealed container stored in a desiccator or glovebox.3. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Presence of water or other protic impurities.Thoroughly dry and degas all solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Diarylation of Amine The product (a secondary amine) is more reactive than the starting primary amine.This is less common with a 1.2:1 amine:halide ratio but can occur. Increasing the excess of the primary amine (e.g., to 1.5-2.0 equiv) can sometimes suppress this, though it may slow the primary coupling.[16]
Difficult Purification Streaking on silica gel column due to the basicity of the product.Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to neutralize acidic sites and improve chromatographic separation.

Conclusion

The Buchwald-Hartwig cross-coupling reaction provides a powerful and versatile method for the N-arylation of (1-Tosyl-1H-indol-4-YL)methanamine. The tosyl group ensures regioselective coupling at the primary amine, furnishing valuable molecular scaffolds for research and development. By carefully selecting a modern catalyst system, employing rigorous inert atmosphere techniques, and following the optimized protocol, researchers can reliably synthesize a diverse library of 4-(aminomethyl)indole derivatives in high yields.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chembecker. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Topczewski, J. J., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry. [Link]

  • RSC. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Royal Society of Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling. organic-chemistry.org. [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Marion, N., et al. (2007). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal. [Link]

  • Tosyl group. Grokipedia. [Link]

  • Hartwig, J. F., & Shekhar, S. (2006). Palladium-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Hartwig, J. F., & Shekhar, S. (2014). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Anderson, K. W., et al. (2006). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • (1-Tosyl-1H-indol-4-yl)methanamine — Chemical Substance Information. NextSDS. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. [Link]

  • (1H-indol-4-yl)methanamine. PubChem. [Link]

  • Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Le, C., et al. (2022). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. PMC. [Link]

  • Xia, Y., et al. (2016). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications. [Link]

Sources

Application

Advanced Synthetic Applications of (1-Tosyl-1H-indol-4-YL)methanamine in API Development

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, functionalized indole derivatives are privileged pharmacophores. Specifically, (1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, functionalized indole derivatives are privileged pharmacophores. Specifically, (1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) has emerged as a critical building block for synthesizing complex neurotherapeutics and immunomodulators [1].

The strategic installation of the methanamine group at the C4 position of the indole ring allows for the construction of sterically hindered secondary amines and macrocyclic scaffolds. This application note details the mechanistic rationale, quantitative data, and self-validating protocols for utilizing this intermediate in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and Complement Factor B inhibitors [2].

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to verify the physical properties of the starting material to ensure batch-to-batch reproducibility [3].

PropertySpecification / Value
IUPAC Name [1-(4-methylphenyl)sulfonylindol-4-yl]methanamine
CAS Number 1145678-74-5
Molecular Formula C16H16N2O2S
Molecular Weight 300.38 g/mol
Appearance Off-white to pale yellow solid
LogP ~2.8 (Predictive, indicating good organic solubility)
Quality Control (API standard) >95% Purity via HPLC (UV 254 nm); Moisture <0.5%

Mechanistic Insights: The Causality of Tosyl Protection

A frequent question in synthetic design is why the indole nitrogen must be protected, and specifically, why the p-toluenesulfonyl (tosyl) group is selected over alternatives like Boc or Benzyl.

  • Electronic Deactivation (Preventing Side Reactions): The indole ring is inherently electron-rich. The C3 position is highly susceptible to electrophilic aromatic substitution. The tosyl group is strongly electron-withdrawing, pulling electron density away from the ring. This deactivates the C3 position, preventing unwanted side reactions during harsh downstream coupling steps [1].

  • Absolute Regioselectivity: By capping the N1 position, the tosyl group ensures that all subsequent amination or alkylation events occur exclusively at the primary amine of the C4-methanamine moiety.

  • Orthogonal Stability & Cleavage: The tosyl group is highly stable to the acidic conditions (e.g., TFA) used to remove Boc groups from secondary amines. It can be selectively cleaved later in the synthesis using mild basic hydrolysis (e.g., Cs₂CO₃ in Methanol) without disturbing amide bonds or other sensitive functional groups [1].

Tosyl_Mechanism P1 Indole-4-methanamine (High Reactivity) P2 Tosylation (TsCl, Base) P1->P2 P3 (1-Tosyl-1H-indol-4-yl)methanamine (Protected N1, Deactivated C3) P2->P3 P4 Primary Amine Coupling (High Regioselectivity) P3->P4 P5 Basic Hydrolysis (Cs2CO3 / MeOH) P4->P5 P6 Free Indole API P5->P6

Workflow illustrating the mechanistic role and orthogonal cleavage of the Tosyl protecting group.

Application Workflow 1: Synthesis of Dual Orexin Receptor Antagonists (DORAs)

In the development of insomnia therapeutics, (1-Tosyl-1H-indol-4-YL)methanamine is used to synthesize sterically hindered secondary amines via a one-pot α-aminoallylation reaction [1].

Causality of Reagent Selection
  • Toluene & 4 Å Molecular Sieves: The reaction between the primary amine and a ketone (e.g., N-Boc-piperidine-4-one) forms a ketimine, releasing water. Because this is a thermodynamic equilibrium, 4 Å molecular sieves are used to sequester water, driving the reaction to completion. Toluene provides a non-polar environment that prevents solvent competition with the sieves.

  • Pinacol Allylboronate: Chosen for its mild, stable nucleophilicity. It selectively attacks the activated ketimine intermediate rather than the unreacted ketone, ensuring high yield of the allylated product.

DORA_Synthesis A N-Boc-piperidine-4-one C Ketimine Intermediate (In Situ) A->C Toluene, 4Å MS, Reflux B (1-Tosyl-1H-indol-4-yl)methanamine B->C Toluene, 4Å MS, Reflux E Allylated Secondary Amine (Sterically Hindered) C->E + Allylboronate D Pinacol Allylboronate (Allylation) D->E F Orthogonal Deprotection (1. TFA, 2. Cs2CO3) E->F G Target DORA API F->G

One-pot α-aminoallylation workflow for DORA API synthesis.

Protocol 1: One-Pot α-Aminoallylation

Self-Validating System: This protocol utilizes LC-MS monitoring as an In-Process Control (IPC) to validate the consumption of the starting amine before the addition of the allylating agent, preventing the formation of unreacted byproducts.

  • Imine Formation: To a dry, argon-purged round-bottom flask, add (1-Tosyl-1H-indol-4-YL)methanamine (1.0 eq) and N-Boc-piperidine-4-one (1.05 eq).

  • Solvent & Desiccant: Suspend the mixture in anhydrous Toluene (0.2 M relative to the amine). Add freshly activated 4 Å molecular sieves (approx. 500 mg per mmol of amine).

  • Heating: Heat the reaction mixture to reflux (110 °C) for 4 hours.

  • IPC 1 (Validation): Withdraw a 10 µL aliquot, filter through a syringe filter to remove sieves, dilute in Acetonitrile, and analyze via LC-MS. Validation metric: Disappearance of the m/z 301.1 [M+H]+ peak and appearance of the ketimine mass.

  • Allylation: Cool the reaction to room temperature. Add 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq). Stir at room temperature for 16 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the allylated secondary amine.

Application Workflow 2: Synthesis of Complement Factor B Inhibitors

For the treatment of macular degeneration, Complement Factor B inhibitors utilize the indole-4-methanamine core to anchor the molecule within the target protein's active site [2]. Here, the amine undergoes reductive amination with complex aldehydes.

Causality of Reagent Selection
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild, chemo-selective reducing agent. It reduces the transient iminium ion much faster than it reduces the starting aldehyde, drastically minimizing the formation of primary alcohol byproducts.

  • Acetic Acid (AcOH) in DCE: AcOH acts as a catalyst to protonate the intermediate carbinolamine, facilitating the loss of water to form the reactive iminium species. 1,2-Dichloroethane (DCE) is used because it is non-coordinating and stabilizes the ionic transition states better than standard dichloromethane.

Protocol 2: Chemo-Selective Reductive Amination
  • Reaction Assembly: Dissolve (1-Tosyl-1H-indol-4-YL)methanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (0.15 M).

  • Catalysis: Add glacial Acetic Acid (1.5 eq). Stir at 60 °C for 2 hours to ensure complete iminium ion formation.

  • Reduction: Cool the mixture to room temperature. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir for an additional 4 hours at 60 °C.

  • IPC 2 (Validation): Monitor via TLC (UV 254 nm). Validation metric: Complete consumption of the fluorescent aldehyde spot and appearance of a highly polar, UV-active product spot.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until bubbling ceases (pH ~8). Extract with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the two primary synthetic workflows utilizing this intermediate.

ParameterWorkflow 1: α-Aminoallylation (DORA)Workflow 2: Reductive Amination (Factor B)
Reaction Type Petasis-type multi-component couplingChemo-selective reductive amination
Key Reagents Pinacol allylboronate, 4 Å MSNaBH(OAc)₃, AcOH
Solvent System Anhydrous Toluene1,2-Dichloroethane (DCE)
Temp / Time Reflux (4h) -> RT (16h)60 °C (2h) -> 60 °C (4h)
Expected Yield 65% - 75%80% - 90%
IPC Mass Shift + (Ketone Mass + Allyl Mass - H₂O)+ (Aldehyde Mass - Oxygen + 2H)
Purity (Post-Flash) > 98% (HPLC)> 95% (HPLC)

Final Deprotection: Validating the Tosyl Cleavage

Regardless of the workflow used, the final step in generating the active pharmaceutical ingredient often involves the removal of the tosyl group.

Protocol: Dissolve the tosyl-protected intermediate in Methanol (0.1 M). Add Cesium Carbonate (Cs₂CO₃, 3.0 eq). Heat the mixture to reflux for 12-16 hours. Validation (Self-Validating System): Analyze the reaction mixture by LC-MS. The successful cleavage of the tosyl group is definitively confirmed by a mass shift of Δm/z = -154 Da (loss of the C₇H₇SO₂ moiety) [1].

References

  • Gee, C., et al. "Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia." Journal of Medicinal Chemistry, 2013, 56(18), 7382-7395. Available at:[Link]

  • Novartis AG. "Piperidinyl indole derivatives and their use as complement factor b inhibitors." European Patent Office, EP3022192A1, 2015.
Method

Application Note: Advanced Amide Bond Formation Techniques Utilizing (1-Tosyl-1H-indol-4-yl)methanamine

Introduction & Mechanistic Rationale (1-Tosyl-1H-indol-4-yl)methanamine (CAS: 1145678-74-5) is a highly versatile, bifunctional building block frequently employed in the synthesis of complex pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(1-Tosyl-1H-indol-4-yl)methanamine (CAS: 1145678-74-5) is a highly versatile, bifunctional building block frequently employed in the synthesis of complex pharmaceutical intermediates, such as orexin receptor antagonists[1]. The molecule features a primary benzylic-type amine at the C4 position of the indole ring, which acts as a potent nucleophile for acyl electrophiles.

Crucially, the indole nitrogen (N1) is protected by a p-toluenesulfonyl (tosyl) group. This electron-withdrawing protecting group serves a dual purpose: it deactivates the electron-rich indole ring to prevent unwanted electrophilic aromatic substitution during harsh upstream synthetic steps, and it completely suppresses N-acylation side reactions during amide coupling[1]. Because the primary methanamine is sterically unhindered and highly nucleophilic, it readily participates in amide bond formation when paired with appropriately activated carboxylic acids.

Selection of Amide Coupling Reagents

Amide bond formation requires the activation of a carboxylic acid to a reactive intermediate (e.g., an active ester or mixed anhydride) prior to nucleophilic attack by the amine. The choice of coupling reagent dictates the reaction's efficiency, the degree of epimerization (if chiral centers are present), and the scalability of the process[2].

  • HATU / DIPEA: The gold standard for discovery chemistry. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. It is ideal for sterically hindered carboxylic acids but is generally avoided on a process scale due to the cost and explosive hazards associated with uronium salts[3].

  • EDC·HCl / HOBt: A classical, highly reliable system. EDC is water-soluble, allowing its corresponding urea byproduct to be easily removed during aqueous workup. HOBt suppresses epimerization and accelerates the reaction.

  • T3P (Propylphosphonic anhydride): An excellent reagent for scale-up and green chemistry. T3P produces water-soluble byproducts, requires minimal purification, and exhibits exceptionally low epimerization rates[3].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation MechanismEpimerization RiskScale SuitabilityByproduct Removal
HATU / DIPEA HOAt active esterLowDiscovery / MicroscaleChromatography required
EDC·HCl / HOBt HOBt active esterLow-ModeratePilot / Mid-scaleAqueous extraction
T3P / Base Mixed anhydrideVery LowProcess / Kilo-scaleAqueous extraction

Reaction Workflows & Visualizations

AmideCoupling Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate Acid->ActiveEster Base (DIPEA) Activator Coupling Reagent (e.g., HATU, T3P) Activator->ActiveEster Activation Product Target Amide (N-Tosyl Protected) ActiveEster->Product Nucleophilic Attack Amine (1-Tosyl-1H-indol-4-yl) methanamine Amine->Product Amine Addition

Figure 1: Mechanistic workflow for amide bond formation via activated ester intermediates.

Deprotection Start N-Tosyl Amide Intermediate Intermediate Methoxide Attack on Sulfonyl Start->Intermediate Reagents Cs2CO3 / MeOH (Reflux) Reagents->Intermediate Base Catalysis Final Deprotected Indole Amide Target Intermediate->Final Tosyl Cleavage

Figure 2: Downstream N-tosyl deprotection pathway utilizing mild basic conditions.

Step-by-Step Experimental Protocols

Protocol A: Discovery-Scale Amide Coupling (HATU/DIPEA)

Objective: Rapid, high-yielding coupling for complex or sterically hindered carboxylic acids.

Expertise & Experience (Causality): Pre-activation of the carboxylic acid with HATU is critical. If the amine is added simultaneously with HATU, the highly nucleophilic primary amine of (1-Tosyl-1H-indol-4-yl)methanamine can attack the uronium salt directly. This forms an irreversible guanidinium byproduct, drastically reducing the yield[2].

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Self-Validation Step: Stir at room temperature for 15 minutes. Monitor the formation of the HOAt-active ester via LC-MS (aliquot quenched in MeOH). Do not proceed until acid consumption is confirmed.

  • Amine Addition: Add (1-Tosyl-1H-indol-4-yl)methanamine (1.1 equiv) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Process-Scale Amide Coupling (T3P)

Objective: Safe, scalable coupling with straightforward aqueous workup and minimal epimerization[2].

Expertise & Experience (Causality): Unlike HATU, T3P operates via a mixed anhydride intermediate and does not react directly with amines to form stable dead-end byproducts[3]. This allows for a one-pot addition strategy, which is highly advantageous for process-scale manufacturing by reducing unit operations and moisture exposure.

  • Mixture Preparation: Combine the carboxylic acid (1.0 equiv), (1-Tosyl-1H-indol-4-yl)methanamine (1.05 equiv), and DIPEA (3.0 equiv) in EtOAc (0.5 M) at 0 °C.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) over 30 minutes to manage the mild exotherm.

  • Reaction: Warm to room temperature and stir for 6–12 hours.

  • Self-Validation Step: Monitor via HPLC. The reaction is complete when the amine peak is <2% by AUC.

  • Workup: Wash the organic layer with water (2x) and brine. The water-soluble T3P byproducts partition cleanly into the aqueous phase[3]. Concentrate to afford the crude N-tosyl amide, which is often pure enough for downstream steps.

Protocol C: Downstream Tosyl Deprotection

Objective: Removal of the N-tosyl protecting group to yield the free indole pharmacophore[1].

Expertise & Experience (Causality): The N-tosyl group on an indole is a remarkably robust protecting group. While it effectively deactivates the indole ring during upstream synthesis, its removal requires relatively harsh basic conditions[1]. Cesium carbonate in refluxing methanol generates sufficient methoxide in situ to attack the sulfonyl group, liberating the free indole and forming methyl tosylate as a byproduct.

  • Reaction Setup: Dissolve the N-tosyl amide intermediate (1.0 equiv) in anhydrous MeOH (0.1 M). Add Cs₂CO₃ (3.0 equiv).

  • Cleavage: Heat the mixture to reflux (approx. 65 °C) and stir for 4–8 hours[1].

  • Self-Validation Step: Monitor via TLC (EtOAc/Hexanes). The deprotected indole typically exhibits a lower Rf value and distinct UV fluorescence compared to the tosyl-protected precursor.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove MeOH. Partition the residue between CH₂Cl₂ and water. Extract the aqueous layer with CH₂Cl₂, dry the combined organics over Na₂SO₄, and concentrate to yield the final target.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009) URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS, 2016) URL: [Link]

  • Title: Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia Source: Journal of Medicinal Chemistry (ACS, 2013) URL: [Link]

Sources

Application

Scaling up the production of (1-Tosyl-1H-indol-4-YL)methanamine for industrial synthesis

Executive Summary & Strategic Rationale The compound (1-Tosyl-1H-indol-4-yl)methanamine (CAS: 1145678-74-5) is a highly valued intermediate in medicinal chemistry, prominently featured in the synthesis of novel[1] and fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound (1-Tosyl-1H-indol-4-yl)methanamine (CAS: 1145678-74-5) is a highly valued intermediate in medicinal chemistry, prominently featured in the synthesis of novel[1] and for ophthalmic diseases[2].

While bench-scale syntheses often rely on hazardous reagents such as sodium hydride (NaH) in dimethylformamide (DMF) for N-tosylation, or stoichiometric metal hydrides (e.g., DIBAL-H or LiAlH₄) for nitrile reduction[3], these methods present severe thermal runaway risks, off-gassing hazards, and insurmountable purification bottlenecks at the pilot scale. This application note details a field-proven, two-phase scalable protocol utilizing Phase-Transfer Catalysis (PTC) and Catalytic Hydrogenation , engineered specifically for multi-kilogram industrial production.

Process Flow & Mechanistic Pathway

To ensure scalability and safety, the workflow is divided into two highly controlled phases. The first phase replaces dangerous deprotonating agents with a biphasic PTC system. The second phase utilizes a specialized methanolic ammonia environment to drive the catalytic hydrogenation, preventing the formation of unwanted secondary amine dimers.

ScaleUpWorkflow SM 1H-Indole-4-carbonitrile (Starting Material) Step1 Phase 1: N-Tosylation Reagents: TsCl, NaOH, TEBAC Solvent: Toluene / H2O SM->Step1 Phase-Transfer Catalysis (PTC) Int1 1-Tosyl-1H-indole-4-carbonitrile (Stable Intermediate) Step1->Int1 IPC: HPLC >99% conversion Step2 Phase 2: Nitrile Reduction Reagents: Raney-Ni, H2, NH3 Solvent: Methanol Int1->Step2 Catalytic Hydrogenation Product (1-Tosyl-1H-indol-4-yl)methanamine (Target API Intermediate) Step2->Product IPC: Absence of imine

Fig 1: Two-phase industrial scale-up workflow for (1-Tosyl-1H-indol-4-yl)methanamine synthesis.

Step-by-Step Scalable Protocols

Phase 1: N-Tosylation via Phase-Transfer Catalysis (PTC)

Mechanistic Causality: Traditional N-tosylation utilizes NaH, which generates explosive hydrogen gas. By switching to a biphasic system (Toluene/Water) with Triethylbenzylammonium chloride (TEBAC), the hydroxide ion is safely shuttled into the organic phase. This deprotonates the indole nitrogen smoothly, allowing nucleophilic attack on p-Toluenesulfonyl chloride (TsCl) without exothermic runaway.

  • Reactor Preparation: Charge a jacketed glass-lined reactor with 1H-indole-4-carbonitrile (1.0 equiv) and toluene (10 volumes).

  • Catalyst Addition: Add TEBAC (0.05 equiv). Begin vigorous agitation (>250 rpm). Note: High shear mixing is critical in biphasic systems to maximize interfacial surface area and ensure consistent reaction kinetics.

  • Base Addition: Cool the internal temperature to 0–5 °C. Slowly charge 50% aqueous NaOH (3.0 equiv) over 30 minutes.

  • Tosylation: Dissolve TsCl (1.15 equiv) in toluene (3 volumes). Add this solution dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C to prevent hydrolysis of TsCl.

  • Self-Validating In-Process Control (IPC): Warm the reactor to 20–25 °C and stir for 4 hours. Withdraw a 1 mL aliquot of the organic layer, quench with 1 mL water, dilute with acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete only when the starting material peak area is <1.0%.

  • Workup & Isolation: Stop agitation and allow phase separation. Discard the aqueous layer. Wash the organic phase with water (2 × 5 vol) and brine (5 vol). Concentrate the toluene layer under reduced pressure to ~3 volumes. Charge heptane (7 vol) to precipitate the intermediate. Filter, wash with heptane, and dry under vacuum at 45 °C.

Phase 2: Nitrile Reduction via Catalytic Hydrogenation

Mechanistic Causality: The reduction of nitriles to primary amines often produces secondary and tertiary amines as major byproducts. This occurs because the intermediate imine condenses with the newly formed primary amine. By conducting the hydrogenation in an overwhelming excess of ammonia (7M NH₃ in Methanol), the equilibrium is forced toward the primary imine, effectively shutting down the dimerization pathway. Furthermore, Raney-Nickel is selected over stoichiometric hydrides (like DIBAL-H[4]) to eliminate the generation of unfilterable aluminum salt emulsions at scale.

  • Reactor Preparation: Purge a stainless-steel or Hastelloy autoclave thoroughly with nitrogen gas to displace all oxygen.

  • Substrate Loading: Charge the reactor with the intermediate 1-Tosyl-1H-indole-4-carbonitrile (1.0 equiv) and 7M Ammonia in Methanol (10 volumes).

  • Catalyst Addition: Carefully charge an aqueous slurry of Raney-Nickel (10% w/w relative to substrate). Critical Safety Note: Raney-Ni is highly pyrophoric. It must be transferred as a slurry and the catalyst bed must never be allowed to dry in the presence of atmospheric oxygen.

  • Hydrogenation: Seal the autoclave. Purge the headspace with N₂ (3×), followed by H₂ gas (3×). Pressurize the vessel with H₂ to 50 psi (3.4 bar) and heat the internal temperature to 40 °C.

  • Self-Validating In-Process Control (IPC): Monitor the mass flow of hydrogen uptake. Once uptake ceases (typically 6–8 hours), cool the reactor to 20 °C, vent the H₂ safely, and purge with N₂. Withdraw an aliquot, filter through a micro-syringe filter, and analyze via HPLC. The process is validated when the intermediate nitrile and any transient imine species are <0.5%.

  • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite under a strict nitrogen atmosphere to remove the Raney-Ni catalyst. Wash the filter cake with methanol (2 × 2 vol). Concentrate the combined filtrate under reduced pressure. Recrystallize the crude residue from MTBE/Hexanes to afford the pure (1-Tosyl-1H-indol-4-yl)methanamine as a crystalline solid.

Quantitative Process Metrics

To assist process engineers in tech-transfer and quality assurance, the expected quantitative metrics and analytical boundaries for this scale-up protocol are summarized below.

ParameterPhase 1: N-TosylationPhase 2: Nitrile Reduction
Reaction Type Phase-Transfer Catalysis (PTC)Catalytic Hydrogenation
Key Reagents TsCl, 50% NaOH, TEBACRaney-Ni, H₂ (50 psi), NH₃
Solvent System Toluene / Water (Biphasic)Methanol
Temperature Profile 0 °C to 25 °C40 °C
Average Yield 92% – 95%88% – 91%
Target Purity (HPLC) > 98.5%> 99.0%
Critical Impurity Unreacted TsCl (< 0.5%)Secondary Amine Dimer (< 0.5%)

References

  • Gee, C., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Eder, J., et al. (2014). PIPERIDINYL INDOLE DERIVATIVES AND THEIR USE AS COMPLEMENT FACTOR B INHIBITORS. European Patent Office (EP3022192B1).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of (1-Tosyl-1H-indol-4-YL)methanamine

Troubleshooting Guide: Optimizing the Synthesis of (1-Tosyl-1H-indol-4-yl)methanamine Introduction The synthesis of (1-Tosyl-1H-indol-4-yl)methanamine is a critical transformation in the development of various pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Optimizing the Synthesis of (1-Tosyl-1H-indol-4-yl)methanamine

Introduction The synthesis of (1-Tosyl-1H-indol-4-yl)methanamine is a critical transformation in the development of various pharmaceutical agents, including novel orexin receptor antagonists ()[1]. The most direct and scalable synthetic route involves the tosylation of 1H-indole-4-carbonitrile, followed by the reduction of the nitrile group to a primary amine. However, this reduction step is notoriously prone to poor yields due to competing side reactions such as N-detosylation and secondary amine dimerization ()[2]. As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, condition screening data, and a self-validating protocol to help you overcome these specific bottlenecks.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my reduction with Lithium Aluminum Hydride (LiAlH4) result in a complex mixture and low yield of the target methanamine? A1: Strong hydride donors like LiAlH4 are excessively harsh for this specific substrate. While they efficiently reduce nitriles to amines ()[3], the hydride can also attack the electron-deficient sulfur atom of the N-tosyl protecting group. This leads to N-S bond cleavage (detosylation), yielding the unprotected (1H-indol-4-yl)methanamine as a major byproduct. To preserve the tosyl group, you must switch to a milder reducing agent such as Borane-THF (BH3·THF) or utilize catalytic hydrogenation.

Q2: I switched to catalytic hydrogenation (Pd/C or Raney Ni), but I am isolating a large amount of a high-molecular-weight byproduct. What is happening? A2: You are observing secondary amine dimerization, a classic pitfall in nitrile reductions ()[4]. During the reaction, the nitrile is first reduced to a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it will act as a nucleophile and attack the imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer. Solution: Run the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., methanolic NH3). The massive excess of ammonia shifts the thermodynamic equilibrium, suppressing the nucleophilic attack of the primary amine and trapping the intermediate as the desired primary amine.

Q3: The initial tosylation of 1H-indole-4-carbonitrile is stalling at 70% conversion. How can I push it to completion? A3: Incomplete tosylation is typically caused by moisture in the reaction mixture or degraded Sodium Hydride (NaH). The indole nitrogen is weakly acidic and requires complete deprotonation. Ensure you are using strictly anhydrous DMF. Deprotonate at 0 °C for at least 30 minutes until hydrogen evolution ceases before adding freshly recrystallized p-Toluenesulfonyl chloride (TsCl).

Section 2: Condition Screening & Quantitative Data

The following table summarizes the causal relationship between the chosen reduction conditions and the experimental yield of (1-Tosyl-1H-indol-4-yl)methanamine.

Reducing Agent / CatalystSolvent SystemTempYield (%)Major Byproduct / Observation
LiAlH4 (2.0 equiv)THF65 °C< 20%(1H-indol-4-yl)methanamine (Detosylation)
Pd/C (10%) + H2 MeOH25 °C40 - 50%Secondary amine dimer (Nucleophilic attack)
BH3·THF (3.0 equiv)THF65 °C70 - 75%Trace unreacted starting material
Raney Ni + H2 MeOH / NH3 25 °C85 - 90% Clean conversion; optimal conditions

Section 3: Validated Experimental Protocol

Optimized Synthesis of (1-Tosyl-1H-indol-4-yl)methanamine via Raney Nickel Hydrogenation This protocol is designed as a self-validating system: the use of methanolic ammonia inherently prevents dimerization, while the mild room-temperature conditions preserve the N-tosyl group.

Materials:

  • 1-Tosyl-1H-indole-4-carbonitrile (1.0 equiv, 10 mmol, 2.96 g)

  • Raney Nickel (W2 or W4 grade, aqueous slurry) (approx. 10% w/w)

  • 7N Ammonia in Methanol (50 mL)

  • Hydrogen gas (Balloon or Parr shaker at 50 psi)

Step-by-Step Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approx. 300 mg) with distilled water (3x) followed by anhydrous methanol (3x) to remove water. Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Reaction Setup: Transfer the washed Raney Nickel to a thick-walled hydrogenation flask containing a magnetic stir bar.

  • Substrate Addition: Dissolve 1-Tosyl-1H-indole-4-carbonitrile (2.96 g, 10 mmol) in 50 mL of 7N Ammonia in Methanol. Add this solution to the hydrogenation flask.

  • Purging: Seal the flask and purge the atmosphere by applying a vacuum, then backfilling with Hydrogen gas. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Pressurize the vessel with H2 to 50 psi (or use a double-balloon setup for atmospheric pressure, though 50 psi is optimal for speed). Stir vigorously at room temperature (25 °C) for 12–16 hours.

  • Monitoring: Vent the hydrogen safely and sample the reaction. Monitor by TLC (Hexanes/EtOAc 1:1) or LC-MS until the starting material is completely consumed.

  • Workup & Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Raney Nickel. Crucial: Keep the Celite pad wet with methanol at all times and immediately quench the used filter cake in a beaker of water to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the pure (1-Tosyl-1H-indol-4-yl)methanamine as a solid.

Section 4: Mechanistic & Workflow Visualizations

Workflow SM 1H-Indole-4-carbonitrile Ts Tosylation (NaH, TsCl) SM->Ts Int 1-Tosyl-1H-indole-4-carbonitrile Ts->Int Red1 LiAlH4 (Harsh) Int->Red1 N-S Cleavage Red2 Pd/C + H2 (No NH3) Int->Red2 Nucleophilic Attack Red3 Raney Ni + H2 + NH3 Int->Red3 Optimal Route BP1 Detosylated Byproduct Red1->BP1 N-S Cleavage BP2 Secondary Amine Dimer Red2->BP2 Nucleophilic Attack Prod (1-Tosyl-1H-indol-4-yl)methanamine Red3->Prod Optimal Route

Synthetic workflow and common pitfalls in the preparation of the target methanamine.

Mechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 Attack Nucleophilic Attack Imine->Attack Primary->Attack Dimer Secondary Amine Dimer Attack->Dimer -NH3 Ammonia Excess NH3 Ammonia->Imine Shifts Equilibrium

Mechanistic pathway of nitrile reduction highlighting dimerization and the role of ammonia.

References

  • Gee, C. et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.

  • Wikipedia. Nitrile reduction.

  • Mo, J. et al. (2016). Catalytic Reduction of Nitriles. Thieme Connect.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (1-Tosyl-1H-indol-4-YL)methanamine

Welcome to the technical support center for troubleshooting challenges related to the synthesis and handling of (1-Tosyl-1H-indol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting challenges related to the synthesis and handling of (1-Tosyl-1H-indol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. Here, we provide in-depth technical guidance, field-proven insights, and practical experimental protocols to address these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides immediate answers to common solubility problems encountered during the synthesis and handling of (1-Tosyl-1H-indol-4-YL)methanamine.

Q1: My (1-Tosyl-1H-indol-4-YL)methanamine is not dissolving in my reaction solvent. What is the first thing I should do?

A1: The first step is to consider the polarity of your solvent. Based on the structure of (1-Tosyl-1H-indol-4-YL)methanamine, it is expected to have moderate to low solubility in non-polar solvents and better solubility in polar aprotic or polar protic solvents. Try switching to a more polar solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF).

Q2: I'm observing a precipitate forming during my reaction. What could be the cause?

A2: Precipitate formation during a reaction can be due to several factors, including low solubility of the starting material, a product that is insoluble in the reaction medium, or the formation of an insoluble salt. Carefully analyze the reaction conditions and consider if a change in solvent or temperature could resolve the issue.

Q3: Can I heat the mixture to improve solubility?

A3: Gently heating the mixture can often improve the solubility of a compound. However, be cautious as excessive heat can lead to degradation of your compound or unwanted side reactions. It is recommended to perform a small-scale test to determine the thermal stability of your compound under the reaction conditions.

Q4: Would adding a co-solvent help?

A4: Yes, using a co-solvent system can be an effective strategy. A small amount of a more polar, miscible solvent can significantly enhance the solubility of your compound. For example, adding a small amount of DMF to a reaction in DCM might improve solubility.

Q5: Is there a way to chemically modify the compound to make it more soluble?

A5: For compounds with a basic functional group like the primary amine in (1-Tosyl-1H-indol-4-YL)methanamine, converting it to a salt (e.g., a hydrochloride salt) can dramatically increase its solubility in polar solvents.[1][2][3] This is a common strategy used in pharmaceutical development to improve drug solubility and bioavailability.[2][3]

Part 2: In-Depth Troubleshooting Guide

This guide provides a deeper understanding of the factors governing the solubility of (1-Tosyl-1H-indol-4-YL)methanamine and offers systematic approaches to overcome solubility challenges.

Understanding the Molecular Structure and its Impact on Solubility

The solubility of (1-Tosyl-1H-indol-4-YL)methanamine is a direct consequence of its molecular structure, which contains both non-polar and polar functionalities. The fundamental principle of "like dissolves like" is key to understanding its behavior in different solvents.[4][5][6][7]

  • The Indole Ring: The bicyclic indole core is a large, aromatic, and relatively non-polar structure.[8] This part of the molecule contributes to its solubility in less polar organic solvents.

  • The Tosyl Group (-SO₂C₆H₄CH₃): The tosyl group is a bulky, electron-withdrawing group.[9][10] While the sulfonyl group introduces some polarity, the large aromatic ring makes it contribute to the overall non-polar character of the molecule. Its presence on the indole nitrogen also removes the hydrogen-bonding capability of the N-H group, which might otherwise increase polarity.

  • The Methanamine Group (-CH₂NH₂): The primary amine group is polar and capable of forming hydrogen bonds.[11][12][13] This is the main contributor to the compound's potential solubility in polar solvents. The basic nature of the amine also allows for salt formation in acidic conditions, which can drastically alter its solubility profile.[2][3]

The interplay of these groups results in a molecule with moderate overall polarity.

Predictive Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLowThe large, non-polar indole and tosyl groups will have some affinity, but the polar amine group will limit solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)ModerateThese solvents offer a good balance of polarity to interact with both the non-polar and polar parts of the molecule.
Polar Aprotic (High Polarity) N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe high polarity of these solvents can effectively solvate the entire molecule, including the polar amine group.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to HighThese solvents can hydrogen bond with the amine group, enhancing solubility. However, the large non-polar backbone may limit very high solubility.
Aqueous WaterLow (as free base)The large, non-polar structure will make the free base sparingly soluble in water. Solubility will be highly pH-dependent.
Troubleshooting Workflow

When faced with low solubility, a systematic approach is crucial. The following workflow, visualized in the diagram below, outlines a logical sequence of steps to diagnose and solve the problem.

Sources

Troubleshooting

Optimizing HPLC methods for the purification of (1-Tosyl-1H-indol-4-YL)methanamine

Welcome to the Technical Support Center for Chromatographic Purification . This guide is engineered specifically for researchers and drug development professionals tasked with the isolation and purification of (1-Tosyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification . This guide is engineered specifically for researchers and drug development professionals tasked with the isolation and purification of (1-Tosyl-1H-indol-4-YL)methanamine .

Due to its unique structural dichotomy—a highly polar, basic primary amine coupled with a bulky, intensely hydrophobic tosyl-indole core—this compound presents specific challenges in reverse-phase high-performance liquid chromatography (RP-HPLC). This center provides the causal reasoning behind method optimization, troubleshooting matrices, and self-validating protocols to ensure high purity and recovery.

Method Development Logic & Workflow

To successfully purify this compound, your method must simultaneously address the basicity of the methanamine group and the hydrophobicity of the tosyl-indole core.

HPLC_Optimization_Logic Start Target: (1-Tosyl-1H-indol-4-YL)methanamine Identify Chromatographic Challenges Amine Challenge 1: Primary Amine pKa ~9.5 (Causes Tailing) Start->Amine Indole Challenge 2: Tosyl-Indole Highly Hydrophobic & Bulky Start->Indole LowPH Low pH Route (pH 2-3) 0.1% TFA (Protonation + Ion Pairing) Amine->LowPH Acidic HighPH High pH Route (pH 9-10) 10mM NH4HCO3 (Free Base) Amine->HighPH Basic Mod Organic Modifier Selection Acetonitrile (Preferred over MeOH) Indole->Mod ColLow End-Capped C18 or Polar-Embedded Phase LowPH->ColLow ColHigh Hybrid Silica C18 (High-pH Stable) HighPH->ColHigh ColLow->Mod ColHigh->Mod Prep Preparative Scale-Up & Fraction Collection Mod->Prep

Logical workflow for optimizing the HPLC purification of basic tosyl-indole derivatives.

Section 1: Method Development & Optimization FAQs

Q: Why am I seeing severe peak tailing for this compound on my standard C18 column? A: (1-Tosyl-1H-indol-4-YL)methanamine contains a primary amine with a pKa of approximately 9.5. At a neutral pH, residual silanols (Si-OH) on standard silica-based C18 columns deprotonate to form negatively charged Si-O⁻ sites. The positively charged, protonated amine undergoes secondary ion-exchange interactions with these sites. Because these interactions are kinetically slow compared to standard hydrophobic partitioning, they cause severe peak tailing[1]. Solution: You must either suppress silanol ionization using a low pH mobile phase (e.g., 0.1% Trifluoroacetic acid) to protonate the silanols, or deprotonate the amine using a high pH mobile phase (e.g., ammonium bicarbonate, pH 10) on a high-pH stable column[2].

Q: Which organic modifier is better for the tosyl-indole moiety: Methanol or Acetonitrile? A: Acetonitrile (ACN) is highly recommended. The N-tosyl group is exceptionally bulky and hydrophobic. ACN provides a higher elution strength and better mass transfer kinetics for aromatic compounds due to its aprotic nature and π-electron interactions. Furthermore, ACN maintains a lower system backpressure compared to Methanol/Water mixtures, which is critical when scaling up to preparative flow rates[3].

Q: Is the N-tosyl protecting group stable under these HPLC conditions? A: Yes. The N-tosyl group on the indole ring is generally stable under standard reverse-phase HPLC conditions, including acidic (0.1% TFA or Formic Acid) and mildly basic (pH 9-10) environments[4]. However, you should avoid prolonged exposure to strong bases (pH > 12) or nucleophilic conditions, which can trigger detosylation.

Section 2: Troubleshooting Guide (The "Why" and "How")

Issue 1: Split Peaks or Fronting
  • The "Why" (Causality): This is typically caused by a sample solvent mismatch. If the highly hydrophobic tosyl-indole is dissolved in 100% DMSO or ACN, and injected into a highly aqueous starting gradient, the sample solvent acts as a localized strong mobile phase. This "drags" a portion of the analyte down the column faster than the rest of the band.

  • The "How" (Resolution): Dilute your sample injection solution with the initial aqueous mobile phase (e.g., 50:50 ACN:Water) before injection. If solubility drops, reduce the injection volume and increase the sample concentration.

Issue 2: Retention Time Drifting Between Runs
  • The "Why" (Causality): When using ion-pairing agents like TFA for primary amines, the stationary phase requires significant time to establish a dynamic equilibrium with the acid. If the column is not fully equilibrated, the ion-pairing capacity changes run-to-run, causing shifting retention times.

  • The "How" (Resolution): Flush the column with at least 10-15 Column Volumes (CV) of the mobile phase before the first injection. Ensure the column temperature is actively thermostatted (e.g., 30°C) to prevent viscosity-induced flow variations.

Issue 3: Low Recovery in Preparative Fractions
  • The "Why" (Causality): The tosyl-indole core makes the molecule prone to precipitation if the collected fractions are allowed to evaporate unevenly or if they are chilled, leading to material loss on the walls of collection tubes.

  • The "How" (Resolution): Collect fractions in tubes pre-spiked with a small volume of Acetonitrile to maintain solubility. Evaporate fractions rapidly using a centrifugal evaporator (e.g., SpeedVac) or lyophilize directly if an aqueous/ACN mixture is used.

Section 3: Standard Operating Protocol (SOP): Analytical to Preparative Scale-up

This self-validating protocol ensures that the method developed at the analytical scale will translate seamlessly to preparative purification.

Step 1: Analytical Method Scouting

  • Prepare a 1 mg/mL solution of (1-Tosyl-1H-indol-4-YL)methanamine in 50:50 ACN:Water.

  • Run a broad gradient (5% to 95% ACN over 10 mins) on two parallel systems to empirically validate peak shape:

    • System A (Low pH): 0.1% TFA in Water / 0.1% TFA in ACN on an end-capped C18 column.

    • System B (High pH): 10 mM Ammonium Bicarbonate (pH 10) / ACN on an Ethylene-Bridged Hybrid (BEH) C18 column.

  • Evaluate peak symmetry. Proceed with the system that yields a USP Tailing Factor of < 1.5.

Step 2: Loading Capacity Determination

  • Using the optimal pH system, perform sequential injections of increasing volume (e.g., 5 µL, 10 µL, 20 µL, 50 µL) at a higher concentration (10 mg/mL).

  • Monitor the chromatogram for the onset of peak fronting or resolution loss with adjacent synthetic impurities. Record the maximum injection volume before resolution drops below Rs​=1.5 .

Step 3: Preparative Scale-up Calculation

  • Calculate the preparative flow rate and injection volume using the scale-up factor formula: Scale-up Factor = (rprep​/ranalytical​)2×(Lprep​/Lanalytical​)

  • Adjust the flow rate proportionally to maintain the identical linear velocity used in the analytical run.

Step 4: Fraction Collection and Post-Run Processing

  • Trigger fraction collection via UV threshold at 254 nm (optimal for the indole chromophore).

  • Immediately pool fractions and remove ACN via rotary evaporation at < 40°C to prevent thermal degradation of the primary amine.

  • Lyophilize the remaining aqueous phase to yield the purified solid.

Section 4: Quantitative Data & Parameters

Table 1: Mobile Phase Selection Matrix for Basic Tosyl-Indoles

StrategyAqueous Phase (A)Organic Phase (B)Recommended Column Type
Low pH Water + 0.1% TFAAcetonitrile + 0.1% TFAEnd-capped C18 / Polar-embedded
High pH 10 mM NH₄HCO₃ (pH 10)AcetonitrileEthylene-Bridged Hybrid C18

Table 2: Recommended Scale-Up Gradient Profiles

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5 µm
Flow Rate 1.0 mL/min21.0 mL/min
Injection Volume 10 µL1000 µL
Gradient Profile 5-95% B over 15 min20-80% B over 30 min
UV Detection 254 nm / 280 nm254 nm

Section 5: References

  • Reversed Phase HPLC Method Development. Phenomenex.

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent.

  • Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4). Arabian Journal of Chemistry.

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone. ACS Publications.

Sources

Optimization

Reducing degradation of (1-Tosyl-1H-indol-4-YL)methanamine during long-term storage

A Guide to Ensuring Stability and Purity in Long-Term Storage Welcome to the technical support center for (1-Tosyl-1H-indol-4-YL)methanamine. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Purity in Long-Term Storage

Welcome to the technical support center for (1-Tosyl-1H-indol-4-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and long-term storage of this versatile indole derivative. Our goal is to provide you with the expertise and practical guidance necessary to maintain the integrity of your samples and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of (1-Tosyl-1H-indol-4-YL)methanamine?

For optimal stability, (1-Tosyl-1H-indol-4-YL)methanamine should be stored at -20°C . Some suppliers recommend storage at 2-8°C for shorter periods, but for long-term storage, colder temperatures are preferable to minimize the rate of potential degradation reactions.[1][2] Always consult the supplier's specific recommendations on the certificate of analysis.

Q2: How should I handle the compound upon receiving it and before storage?

Upon receipt, it is crucial to handle the compound in a controlled environment. If the compound is a solid, it is recommended to handle it in an inert atmosphere, such as under argon or nitrogen, to minimize exposure to oxygen and moisture. Aliquoting the compound into smaller, single-use vials is a best practice to avoid repeated freeze-thaw cycles and frequent exposure of the bulk material to the atmosphere.

Q3: Is (1-Tosyl-1H-indol-4-YL)methanamine sensitive to light?

While specific photostability data for this compound is not extensively published, many indole derivatives exhibit some degree of light sensitivity. Therefore, it is a prudent precautionary measure to store the compound in an amber or opaque vial to protect it from light.

Q4: What are the primary degradation pathways I should be concerned about during long-term storage?

The primary degradation pathways for (1-Tosyl-1H-indol-4-YL)methanamine involve the indole nucleus, the primary amine, and the tosyl protecting group. These include:

  • Oxidation of the indole ring: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species, including 2-oxindoles.[3][4]

  • Hydrolysis of the tosyl group: Although the tosyl group is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which could be initiated by atmospheric moisture over extended periods.

  • Degradation of the primary amine: The methanamine side chain can be a site for oxidative degradation, although this is generally less of a concern for primary amines compared to secondary or tertiary amines under typical storage conditions.

Q5: How does the tosyl group affect the stability of the indole ring?

The tosyl group is strongly electron-withdrawing. This has a dual effect on the indole ring. It deactivates the pyrrole ring towards electrophilic attack, which can enhance the overall stability of the indole nucleus under certain conditions.[5] However, it can also acidify the C2-proton, making it more susceptible to deprotonation and subsequent reactions if exposed to basic conditions.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC analysis after storage. Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Perform a forced degradation study to identify potential degradants.[7][8]
Discoloration of the solid compound (e.g., yellowing). Oxidation of the indole nucleus.1. Assess purity using HPLC or qNMR. 2. If purity is compromised, consider repurification (e.g., column chromatography). 3. Ensure future storage is under an inert atmosphere.
Poor solubility compared to a fresh sample. Formation of less soluble degradation products or polymerization.1. Attempt to dissolve a small amount in a stronger solvent to assess if it is a solubility issue or degradation. 2. Analyze the sample by HPLC to check for purity.
Inconsistent results in biological assays. Degradation of the active compound, leading to lower effective concentration.1. Immediately re-assess the purity of the stored compound. 2. Use a freshly opened or newly purchased vial for critical experiments. 3. Establish a re-test date for stored batches.

Visualizing Potential Degradation

The following diagram illustrates the key molecular components of (1-Tosyl-1H-indol-4-YL)methanamine and the potential sites of degradation.

Potential Degradation Sites cluster_molecule (1-Tosyl-1H-indol-4-YL)methanamine cluster_degradation Degradation Pathways Indole Indole Nucleus Amine Methanamine Oxidation Oxidation Indole->Oxidation Susceptible to oxidation Tosyl Tosyl Group SideChainDeg Side-Chain Degradation Amine->SideChainDeg Potential for oxidation Hydrolysis Hydrolysis Tosyl->Hydrolysis Potential for hydrolysis

Caption: Key degradation sites on (1-Tosyl-1H-indol-4-YL)methanamine.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of (1-Tosyl-1H-indol-4-YL)methanamine. Method optimization may be required based on the specific HPLC system and column used.[9][10]

Objective: To determine the purity of (1-Tosyl-1H-indol-4-YL)methanamine and detect any degradation products.

Materials:

  • (1-Tosyl-1H-indol-4-YL)methanamine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation and Degradant Identification by LC-MS

Objective: To confirm the molecular weight of the main peak and identify potential degradation products.

Procedure:

  • Utilize the same HPLC method as described in Protocol 1.

  • Divert the flow from the HPLC to a mass spectrometer.

  • MS Conditions (example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponding to (1-Tosyl-1H-indol-4-YL)methanamine.

    • Analyze the mass spectra of any impurity peaks to propose their structures. Common degradants may include the detosylated compound or oxidized species (e.g., +16 Da).

Troubleshooting Workflow for Purity Analysis

start Start Purity Analysis hplc Run HPLC Protocol 1 start->hplc check_purity Purity > 95% and no new peaks? hplc->check_purity acceptable Compound is stable. Continue with experiments. check_purity->acceptable Yes unacceptable Purity is compromised. check_purity->unacceptable No lcms Run LC-MS Protocol 2 unacceptable->lcms identify_impurities Identify Impurities lcms->identify_impurities review_storage Review Storage Conditions (Temp, Light, Atmosphere) identify_impurities->review_storage repurify Consider Repurification review_storage->repurify

Caption: Decision workflow for purity assessment and troubleshooting.

References

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. BenchChem. Accessed March 24, 2026.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Accessed March 24, 2026.
  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Royal Society of Chemistry. Accessed March 24, 2026.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Accessed March 24, 2026.
  • Safety data sheet. BASF. Accessed March 24, 2026.
  • A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates. BenchChem. Accessed March 24, 2026.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Accessed March 24, 2026.
  • Double Functionalization of N-Boc-3-(Tosylmethyl)indole Exploiting the Activating Properties of the Tosyl Group. R Discovery. Accessed March 24, 2026.
  • Microbial Degradation of Indole and Its Derivatives. SciSpace. Accessed March 24, 2026.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem. Accessed March 24, 2026.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Accessed March 24, 2026.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Accessed March 24, 2026.
  • Forced degradation – Knowledge and References. Taylor & Francis. Accessed March 24, 2026.
  • SAFETY DATA SHEET. Tokyo Chemical Industry. Accessed March 24, 2026.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Accessed March 24, 2026.
  • Safety Data Sheet. Angene Chemical. Accessed March 24, 2026.
  • (1-Tosyl-1H-indol-4-yl)methanamine 95%. Avantor. Accessed March 24, 2026.
  • (1-Tosyl-1H-indol-4-yl)
  • (1H-indol-4-yl)methanamine. PubChem. Accessed March 24, 2026.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Accessed March 24, 2026.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Accessed March 24, 2026.
  • 1-Tosyl-1H-indol-7-amine. Sigma-Aldrich. Accessed March 24, 2026.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Accessed March 24, 2026.
  • 1-Tosyl-1H-indol-4-amine. BLD Pharm. Accessed March 24, 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for (1-Tosyl-1H-indol-4-YL)methanamine

Welcome to the Technical Support Center. Handling (1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) presents unique physicochemical challenges due to its structural dichotomy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling (1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) presents unique physicochemical challenges due to its structural dichotomy. The molecule pairs a highly lipophilic, electron-withdrawing N-tosyl protecting group with a polar, basic primary methanamine moiety. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers achieve >99% purity without compromising the integrity of the protecting group.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude (1-Tosyl-1H-indol-4-YL)methanamine CheckPurity Assess Impurity Profile (LC-MS / NMR) Start->CheckPurity Decision1 High Lipophilic Impurities? (e.g., TsCl, Bis-tosyl) CheckPurity->Decision1 PathSalt Protocol B: HCl Salt Formation Decision1->PathSalt Yes PathFreeBase Protocol A: Free Base Recrystallization Decision1->PathFreeBase No SaltSolvent Dissolve in IPA, Add HCl in Et2O PathSalt->SaltSolvent BaseSolvent Dissolve in EtOAc, Titrate with Heptane PathFreeBase->BaseSolvent Cooling1 Controlled Cooling (0-5°C) SaltSolvent->Cooling1 Cooling2 Controlled Cooling (0-5°C) BaseSolvent->Cooling2 Filter1 Filter & Wash (Cold Et2O) Cooling1->Filter1 Filter2 Filter & Wash (Cold Heptane) Cooling2->Filter2 End High-Purity Product (>99% HPLC) Filter1->End Filter2->End

Figure 1: Decision tree and workflow for (1-Tosyl-1H-indol-4-YL)methanamine recrystallization.

Troubleshooting Guide (Q&A)

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Causality & Solution: Oiling out occurs when the solute's melting point is depressed below the solvent's saturation temperature. This is highly common with (1-Tosyl-1H-indol-4-YL)methanamine because the massive, amorphous-promoting tosyl group competes with the strong hydrogen-bonding capacity of the primary amine. Action: Do not force the product to crash out rapidly. Heat the mixture to complete dissolution, then cool slowly (e.g., 5 °C/hour). If oiling persists, switch to Protocol B (HCl Salt Formation) . Converting the free base to a hydrochloride salt creates a rigid ionic lattice, significantly increasing the lattice energy and forcing crystallization over liquid-liquid phase separation.

Q2: I am detecting detosylated indole impurities in my recrystallized batch. Why is the protecting group falling off? Causality & Solution: The N-tosyl group on an indole is uniquely sensitive to nucleophilic attack. While stable to acidic conditions, heating N-tosyl indoles in nucleophilic protic solvents (like methanol or ethanol) in the presence of basic amines can trigger spontaneous detosylation via the formation of alkyl tosylates[1]. Action: Avoid boiling methanol or ethanol when recrystallizing the free base. Use non-nucleophilic solvent systems like Ethyl Acetate (EtOAc) and Heptane. If an alcoholic solvent must be used, opt for Isopropanol (IPA), which is sterically hindered and less nucleophilic, and keep heating times under 30 minutes[2].

Q3: My crude mixture contains unreacted tosyl chloride (TsCl) and bis-tosylated byproducts. What is the best removal strategy? Causality & Solution: TsCl and bis-tosylated impurities are highly lipophilic and lack a basic amine handle. Action: Utilize the orthogonal solubility of the HCl salt. By dissolving the crude mixture in an organic solvent and adding anhydrous HCl, the desired product precipitates as an insoluble salt. The non-basic lipophilic impurities remain completely dissolved in the mother liquor.

Validated Experimental Protocols
Protocol A: Free Base Recrystallization (EtOAc / Heptane System)

Best for crude batches with >90% initial purity and minimal lipophilic impurities.

  • Dissolution: Place 1.0 g of crude (1-Tosyl-1H-indol-4-YL)methanamine in a clean, dry Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (approx. 5–8 mL) and gently warm (60 °C) until completely dissolved.

    • Self-Validation Check: If insoluble particulates remain after 10 minutes of heating, perform a hot gravity filtration to remove inorganic salts or polymerized debris before proceeding.

  • Titration: Remove from heat. Slowly add Heptane dropwise while swirling continuously until the solution becomes faintly turbid (the cloud point).

  • Equilibration: Add 1–2 drops of hot EtOAc to clear the turbidity.

    • Self-Validation Check: If the solution turns into a milky emulsion (oiling out) rather than clearing, the solvent ratio is too heavily skewed toward heptane. Add 0.5 mL of EtOAc until clear, then re-initiate cooling.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with 5 mL of ice-cold Heptane, and dry under a vacuum at 40 °C.

Protocol B: HCl Salt Formation & Recrystallization (IPA / Diethyl Ether System)

Best for crude batches with high lipophilic impurities or persistent "oiling out" issues.

  • Dissolution: Dissolve 1.0 g of crude free base in 10 mL of Isopropanol (IPA) at room temperature.

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl (e.g., 2M solution in Diethyl Ether) dropwise under continuous stirring.

    • Self-Validation Check: An immediate white precipitate must form upon the addition of HCl. If the solution remains clear, verify the pH of the mixture (should be < 3) to ensure complete protonation.

  • Reflux & Clarification: Heat the suspension gently to 60 °C. If the solid does not fully dissolve, add IPA dropwise (up to 5 mL) until a clear solution is achieved.

  • Crystallization: Allow the solution to cool slowly to room temperature. Induce further crystallization by slowly layering 5 mL of cold Diethyl Ether over the solution.

  • Isolation: Filter the solid, wash with cold Diethyl Ether, and dry under high vacuum.

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for N-Tosyl Indole Amines

Solvent System Dielectric Constant (ε) Boiling Point (°C) Suitability & Mechanistic Note
EtOAc / Heptane 6.0 / 1.9 77 / 98 Excellent (Free Base) . Non-nucleophilic; prevents base-catalyzed detosylation.
IPA / Diethyl Ether 18.3 / 4.3 82 / 34 Excellent (HCl Salt) . IPA is sterically hindered; ether rapidly drives ionic precipitation.
Toluene / Hexanes 2.4 / 1.9 110 / 68 Moderate . Good for highly lipophilic batches, but the high BP of toluene complicates drying.

| Methanol / Water | 32.7 / 80.1 | 65 / 100 | Poor . High risk of nucleophilic detosylation at elevated temperatures[1]. |

Table 2: Common Impurities and Removal Strategies

Impurity Source Removal Strategy (Causality)
Unreacted Tosyl Chloride Incomplete coupling during synthesis Protocol B. TsCl is non-basic; it remains soluble in the ether/IPA mother liquor while the amine HCl salt precipitates.
Detosylated Indole Nucleophilic cleavage in alcoholic solvents Protocol A. Avoid protic/nucleophilic solvents. Use EtOAc/Heptane to prevent the formation of alkyl tosylates[1].

| Bis-tosylated Amine | Over-reaction at the primary amine | Protocol B. The bis-tosyl amine loses its basicity and will not form an HCl salt, remaining in the organic filtrate. |

Frequently Asked Questions (FAQs)

Q: How should I store the purified (1-Tosyl-1H-indol-4-YL)methanamine? A: Store the free base at 2–8 °C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the primary amine. The HCl salt is significantly more stable and can be safely stored at room temperature in a standard desiccator.

Q: Can I use basic alumina to purify the free base before recrystallization? A: Yes, but with extreme caution. While basic alumina can remove acidic impurities, prolonged exposure of N-tosyl indoles to highly basic surfaces can promote partial cleavage of the tosyl group[3]. Silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) is generally preferred for the pre-crystallization cleanup of basic indole amines.

References
  • Poissonnet, G., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate." ResearchGate.[Link]

  • Liu, Y., et al. "Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone." ACS Publications.[Link]

  • "The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor." ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: (1-Tosyl-1H-indol-4-YL)methanamine vs. Indole-4-methanamine

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of drug discovery and organic synthesis, indole-containing scaffolds are of paramount importance. The strategic modification of the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and organic synthesis, indole-containing scaffolds are of paramount importance. The strategic modification of the indole nucleus, such as the introduction of a protecting group on the indole nitrogen, can profoundly alter the molecule's chemical behavior. This guide provides an in-depth comparison of the reactivity of (1-Tosyl-1H-indol-4-YL)methanamine and its unprotected counterpart, indole-4-methanamine. We will explore how the presence of the electron-withdrawing tosyl group modulates the reactivity of both the indole ring and the C4-methanamine side chain, supported by established chemical principles and analogous experimental data.

The Decisive Influence of the N-Tosyl Group: An Electronic Overview

The primary distinction between the two molecules lies in the substitution at the indole nitrogen. In (1-Tosyl-1H-indol-4-YL)methanamine, the hydrogen on the indole nitrogen is replaced by a p-toluenesulfonyl (tosyl) group. This group is strongly electron-withdrawing due to the presence of the sulfonyl moiety. This fundamental difference has significant electronic consequences for the entire indole system.

The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring of the indole nucleus towards electrophilic attack.[1] This deactivation enhances the overall stability of the indole ring, particularly under acidic conditions where unprotected indoles might be prone to decomposition or undesired side reactions.[1] Conversely, the unsubstituted indole-4-methanamine possesses an electron-rich pyrrole ring, making it more susceptible to electrophilic substitution, primarily at the C3 position.

G cluster_0 Indole-4-methanamine cluster_1 (1-Tosyl-1H-indol-4-YL)methanamine Unprotected_Indole Indole Ring (Electron-Rich Pyrrole) Unprotected_Amine C4-Methanamine (Higher Basicity) Reactivity Reactivity Unprotected_Indole->Reactivity Higher Nucleophilicity (Indole Ring) Unprotected_Amine->Reactivity Higher Nucleophilicity (Amine) Tosyl_Indole N-Tosyl Indole Ring (Electron-Deficient Pyrrole) Tosyl_Amine C4-Methanamine (Lower Basicity) Tosyl_Indole->Tosyl_Amine Inductive Effect Tosyl_Indole->Reactivity Lower Nucleophilicity (Indole Ring) Tosyl_Amine->Reactivity Lower Nucleophilicity (Amine) Tosyl_Group Tosyl Group (Strong Electron- Withdrawing Effect) Tosyl_Group->Tosyl_Indole -I, -M effects

Figure 1: A conceptual diagram illustrating the electronic influence of the N-tosyl group on the reactivity of the indole ring and the C4-methanamine side chain.

Reactivity of the C4-Methanamine Group: A Tale of Two Basicities

The core of this comparison lies in the reactivity of the primary amine at the C4 position, which is crucial for many synthetic transformations such as amide bond formation, alkylation, and sulfonylation. The basicity and nucleophilicity of this amine are directly impacted by the electronic nature of the indole ring it is attached to.

Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In indole-4-methanamine, the indole ring, while aromatic, is a net electron-donating system to the exocyclic aminomethyl group through resonance and inductive effects.

In contrast, the N-tosyl group in (1-Tosyl-1H-indol-4-YL)methanamine exerts a powerful electron-withdrawing inductive effect that propagates through the indole ring system to the C4-methanamine substituent. This effect reduces the electron density on the nitrogen atom of the methanamine group, making its lone pair less available for protonation. Consequently, (1-Tosyl-1H-indol-4-YL)methanamine is expected to be a weaker base than indole-4-methanamine.

Table 1: Predicted Relative Basicity

CompoundKey FeaturePredicted Relative BasicityPredicted pKa of Conjugate Acid
Indole-4-methanamineUnprotected indoleHigherHigher
(1-Tosyl-1H-indol-4-YL)methanamineN-Tosyl indole (electron-withdrawing)LowerLower
Nucleophilicity

Nucleophilicity, the kinetic measure of an amine's ability to donate its lone pair to an electrophile, generally trends with basicity. Therefore, (1-Tosyl-1H-indol-4-YL)methanamine is expected to be a less potent nucleophile than indole-4-methanamine.

This difference in nucleophilicity will manifest in the rates of reactions with electrophiles. For example, in an N-acylation reaction with an acyl chloride, indole-4-methanamine would be expected to react more rapidly than its N-tosylated counterpart under identical conditions.

Experimental Framework for Reactivity Comparison

To experimentally validate the predicted differences in reactivity, a comparative kinetic study of an N-acylation reaction can be designed.

Proposed Experimental Protocol: Comparative N-Acetylation

This protocol outlines a method to compare the rate of N-acetylation of (1-Tosyl-1H-indol-4-YL)methanamine and indole-4-methanamine using a competitive reaction or by monitoring the reactions separately under identical conditions.

Materials:

  • Indole-4-methanamine

  • (1-Tosyl-1H-indol-4-YL)methanamine

  • Acetic anhydride or Acetyl chloride

  • A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • A non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Analytical instrumentation (GC-MS or HPLC)

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of indole-4-methanamine and (1-Tosyl-1H-indol-4-YL)methanamine in the chosen solvent. Add the non-nucleophilic base (1.1 equivalents) and the internal standard.

  • Initiation: To each vessel at a constant temperature (e.g., 25 °C), add a limiting amount of the acetylating agent (e.g., 0.95 equivalents of acetyl chloride) simultaneously.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction mixture, quench with a suitable reagent (e.g., a small amount of methanol to consume unreacted acetyl chloride), and analyze by GC-MS or HPLC.

  • Data Analysis: Plot the concentration of the starting material and the N-acetylated product against time for both reactions. The initial rates of reaction can be determined from the slope of these plots. A higher initial rate for indole-4-methanamine would confirm its greater nucleophilicity.

G cluster_0 Reaction A: Unprotected Indole cluster_1 Reaction B: Tosyl-Protected Indole A_Start Indole-4-methanamine + Acetyl Chloride A_Product N-acetyl-indole-4-methanamine A_Start->A_Product k_unprotected (fast) Analysis Compare Reaction Rates (GC-MS or HPLC) A_Product->Analysis B_Start (1-Tosyl-1H-indol-4-YL)methanamine + Acetyl Chloride B_Product N-acetyl-(1-Tosyl-1H-indol-4-YL)methanamine B_Start->B_Product k_protected (slow) B_Product->Analysis

Figure 2: Experimental workflow for comparing the N-acetylation rates of indole-4-methanamine and (1-Tosyl-1H-indol-4-YL)methanamine.

Table 2: Expected Outcome of Comparative N-Acetylation

ReactantExpected Relative Rate of AcetylationRationale
Indole-4-methanamineFasterHigher nucleophilicity of the primary amine due to the electron-donating nature of the unprotected indole ring.
(1-Tosyl-1H-indol-4-YL)methanamineSlowerLower nucleophilicity of the primary amine due to the strong electron-withdrawing effect of the N-tosyl group.

Implications for Synthetic Strategy

The choice between (1-Tosyl-1H-indol-4-YL)methanamine and indole-4-methanamine in a synthetic sequence will depend on the desired reactivity and the compatibility with other functional groups and reaction conditions.

  • For reactions requiring high nucleophilicity of the C4-amine, such as challenging acylations or alkylations, the unprotected indole-4-methanamine is the superior choice. However, the reactivity of the indole ring itself must be considered, and protection of the C3 position might be necessary to avoid side reactions.

  • When stability and selective functionalization are paramount, (1-Tosyl-1H-indol-4-YL)methanamine offers significant advantages. The tosyl group protects the indole nitrogen and deactivates the ring, allowing for selective reactions at the less nucleophilic C4-amine. The tosyl group can be removed later in the synthetic sequence if the unprotected indole is the final target. Furthermore, the tosyl group directs lithiation to the C2 position, opening up avenues for further functionalization at that site.[1]

Conclusion

The presence of an N-tosyl group on the indole ring of (1-Tosyl-1H-indol-4-YL)methanamine profoundly diminishes the basicity and nucleophilicity of the C4-methanamine side chain compared to its unprotected analogue, indole-4-methanamine. This is a direct consequence of the strong electron-withdrawing nature of the tosyl group. While this reduced reactivity may be a disadvantage in reactions that rely on the high nucleophilicity of the amine, it offers the significant benefits of increased stability of the indole core and the potential for selective functionalization. The choice between these two valuable building blocks should therefore be guided by a careful consideration of the specific requirements of the synthetic target and the overall reaction strategy.

References

  • Fiveable. Basicity of Arylamines. Available from: [Link]

  • Chemistry LibreTexts. Basicity of Arylamines. Available from: [Link]

  • Chemistry Steps. Basicity of Amines. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available from: [Link]

Sources

Comparative

Tosyl vs. Boc Protecting Groups in the Synthesis of Indole-4-methanamine Derivatives: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Orthogonal protection strategies, mechanistic causality, and self-validating experimental protocols for indole-4-methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Orthogonal protection strategies, mechanistic causality, and self-validating experimental protocols for indole-4-methanamine functionalization.

Introduction: The Dual-Nitrogen Challenge

Indole-4-methanamine (also known as 4-(aminomethyl)indole) is a highly versatile building block frequently utilized in the development of CNS therapeutics, particularly 5-HT receptor modulators [1]. The structural complexity of this molecule lies in its two distinct nitrogen centers:

  • The Indole Nitrogen (N1): A heteroaromatic nitrogen whose lone pair participates in the 10π-electron aromatic system.

  • The Primary Aliphatic Amine (C4-methanamine): A highly nucleophilic, basic sp³ nitrogen.

During the multi-step synthesis of derivatives—which often involves transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) or aggressive acylation—these two nitrogen centers must be differentially protected. The choice between Tosyl (Ts) and tert-Butyloxycarbonyl (Boc) is the most critical strategic decision in this workflow.

Mechanistic Causality: Why Indole N1 Behaves Differently

To design a successful synthetic route, one must understand the fundamental electronic differences between the N1 and C4 nitrogens [1, 3].

The Lability of Indole N1-Boc

While the Boc group is the gold standard for protecting aliphatic amines, N-Boc indoles are notoriously labile . Because the indole nitrogen's lone pair is delocalized into the aromatic ring, it cannot effectively donate electron density into the carbamate carbonyl. This lack of resonance makes the carbonyl carbon highly electrophilic. Consequently, the N1-Boc group is easily cleaved by mild nucleophiles (e.g., NaBH4​ in methanol), mild bases ( K2​CO3​ ), or even during standard palladium-catalyzed cross-coupling conditions[2, 3].

The Robustness of Indole N1-Ts

In contrast, the Tosyl (p-toluenesulfonyl) group forms a sulfonamide linkage. The tetrahedral geometry and steric shielding of the sulfur atom make it highly resistant to nucleophilic attack. An N1-Ts protected indole will comfortably survive harsh basic conditions, aggressive alkylations, and high-temperature cross-coupling reactions [2, 4].

StabilityMatrix Group Protecting Group Ts Tosyl (Ts) Group->Ts Boc Boc Group->Boc TsIndole Indole N1-Ts Highly Stable to Base/Pd Requires Harsh Removal Ts->TsIndole N1 Position TsAmine Amine C4-N-Ts Extremely Stable (Rarely used unless final) Ts->TsAmine C4-NH2 Position BocIndole Indole N1-Boc Labile to Base/Heat/Pd Easily lost in Suzuki Boc->BocIndole N1 Position BocAmine Amine C4-N-Boc Stable to Base/Pd Acid Labile (TFA) Boc->BocAmine C4-NH2 Position

Caption: Stability profiles of Ts and Boc groups on indole N1 versus primary amine.

Performance Comparison & Quantitative Data

The table below summarizes the empirical performance of Ts and Boc groups across both nitrogen centers of indole-4-methanamine.

FeatureIndole N1-BocIndole N1-TsAmine C4-BocAmine C4-Ts
Primary Reagent Boc2​O , DMAPTsCl, NaH or PTC Boc2​O , Et3​N TsCl, Pyridine
Stability to Acid Cleaved (TFA/HCl)Highly StableCleaved (TFA/HCl)Highly Stable
Stability to Base Poor (Cleaved by K2​CO3​ /MeOH)Excellent Excellent Excellent
Pd-Coupling Survival Low to Moderate (<40% retention)High (>95% retention)High (>95% retention)High (>95% retention)
Deprotection TFA/DCM or Mild Base Mg/MeOH or NaOH/Δ TFA/DCM SmI2​ or Na/NH3​
Strategic Use Short-term protectionLong-term core protectionStandard amine protectionPharmacophore integration

Strategic Workflow: Orthogonal Protection

For the synthesis of complex indole-4-methanamine derivatives, the most reliable strategy is Orthogonal Protection : utilizing Boc for the C4-methanamine and Ts for the Indole N1 [2].

This ensures that the highly reactive primary amine is shielded during transition-metal chemistry, while the indole ring is deactivated and protected against oxidation or electrophilic degradation. Because Boc is acid-labile and Ts is base-labile, they can be removed independently without cross-reactivity.

OrthogonalProtection Start Indole-4-methanamine AmineBoc 1. Amine Protection (Boc2O, Et3N) Yield: >90% Start->AmineBoc IndoleTs 2. Indole N1 Protection (TsCl, NaOH, PTC) Yield: 85-90% AmineBoc->IndoleTs Coupling 3. Cross-Coupling / Mod (Pd-catalyzed) Ts & Boc Survive IndoleTs->Coupling DeprotectBoc 4. Selective Amine Deprotection (TFA/DCM) Ts Survives Coupling->DeprotectBoc AmideForm 5. Amide Formation (R-COOH, HATU) DeprotectBoc->AmideForm DeprotectTs 6. Final Indole Deprotection (Mg/MeOH or NaOH) Yield: >85% AmideForm->DeprotectTs Final Target Derivative DeprotectTs->Final

Caption: Workflow for orthogonal N-Boc/N-Ts protection in indole-4-methanamine synthesis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific TLC shifts and byproduct formations, the scientist can verify the success of the orthogonal protection strategy in real-time.

Protocol A: Selective C4-Amine Boc Protection

Causality: The primary aliphatic amine is vastly more nucleophilic than the aromatic N1. By strictly limiting the equivalent of Boc2​O and using a mild base ( Et3​N ), acylation is kinetically restricted to the C4-amine.

  • Setup: Dissolve indole-4-methanamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under N2​ .

  • Base Addition: Add triethylamine ( Et3​N , 1.2 eq). Stir for 5 minutes.

  • Acylation: Dropwise add a solution of di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the baseline starting material. The product (N-Boc derivative) will run significantly higher. Note: If a second, higher spot appears, it indicates over-protection at N1 (di-Boc). This is prevented by strict 1.05 eq stoichiometry.

  • Workup: Wash with saturated aqueous NaHCO3​ , then brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Yield: ~92%).

Protocol B: Indole N1 Tosylation via Phase Transfer Catalysis (PTC)

Causality: While NaH is traditionally used to deprotonate indoles, it risks deprotonating the newly formed Boc-carbamate (pKa ~16), leading to complex mixtures. Using liquid-liquid Phase Transfer Catalysis (PTC) selectively tosylates the indole N1 due to the differential acidity and solubility profiles of the intermediates.

  • Setup: Dissolve the N-Boc-indole-4-methanamine (1.0 eq) in DCM.

  • Reagents: Add tetrabutylammonium hydrogen sulfate ( Bu4​NHSO4​ , 0.1 eq) and p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Biphasic Condition: Add 50% aqueous NaOH solution (5.0 eq) vigorously at 0 °C.

  • Reaction: Stir vigorously at room temperature for 4 hours. The biphasic emulsion ensures the transient indolide anion immediately reacts with TsCl in the organic phase.

  • Validation: TLC will show a shift to a less polar spot. The absence of carbamate degradation confirms the mildness of the PTC approach compared to NaH.

  • Workup: Dilute with water, extract with DCM, wash with water until neutral pH, dry, and concentrate (Yield: ~88%).

Protocol C: Mild N1-Ts Deprotection (Post-Functionalization)

Causality: Standard basic hydrolysis ( NaOH/MeOH at reflux) can sometimes degrade sensitive amides installed later in the synthesis. Magnesium in methanol provides a milder, single-electron reduction pathway to cleave the S-N bond without hydrolyzing amides [1].

  • Setup: Dissolve the fully functionalized N1-Ts indole derivative in anhydrous methanol.

  • Reduction: Add magnesium turnings (10.0 eq) and a catalytic crystal of iodine to activate the Mg surface.

  • Reaction: Sonicate or stir vigorously at room temperature. The reaction proceeds via a radical anion intermediate, expelling the sulfinate leaving group.

  • Workup: Once the Mg is consumed and TLC indicates completion (usually 2-4 hours), quench with saturated NH4​Cl , extract with EtOAc, and purify.

References

  • American Chemical Society (ACS) Publications. "Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling." Verified at:[Link]

  • Reddit r/OrganicChemistry Community Discussions. "Why is the Boc group deprotected in NaBH4? - Lability of N-Boc Indoles." Verified at:[Link]

Validation

Comparative Stability of (1-Tosyl-1H-indol-4-YL)methanamine: A Technical Guide to Degradation Pathways under Acidic and Basic Conditions

Abstract This technical guide provides a comprehensive analysis of the chemical stability of (1-Tosyl-1H-indol-4-YL)methanamine under forced acidic and basic conditions. Understanding the degradation profile of this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of (1-Tosyl-1H-indol-4-YL)methanamine under forced acidic and basic conditions. Understanding the degradation profile of this complex indole derivative is paramount for its handling, formulation, and storage in research and pharmaceutical development settings. This document synthesizes theoretical chemical principles with actionable experimental protocols to provide a robust framework for stability assessment. We will explore the intrinsic properties of the N-tosyl indole scaffold and the C4-methanamine substituent, propose likely degradation pathways, and present a detailed methodology for a comparative forced degradation study. All quantitative data are summarized in structured tables, and key workflows and mechanisms are illustrated with diagrams for enhanced clarity.

Introduction: The Chemical Context and Importance of Stability

(1-Tosyl-1H-indol-4-YL)methanamine is a functionalized indole derivative featuring two key structural motifs: an indole nitrogen protected by a p-toluenesulfonyl (tosyl) group and a methanamine substituent at the C4 position of the benzene ring. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals[1][2][3]. The tosyl group is commonly employed as a robust protecting group for the indole nitrogen, enhancing its stability and modulating its reactivity during synthesis[4][5].

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH[6]. This guide provides a detailed comparison of the stability of (1-Tosyl-1H-indol-4-YL)methanamine in acidic versus basic environments, offering insights crucial for drug development professionals.

Theoretical Analysis of Molecular Stability

The stability of (1-Tosyl-1H-indol-4-YL)methanamine is governed by the interplay of its constituent functional groups.

The N-Tosyl Indole Core
  • Acidic Conditions: Unprotected indoles are notoriously unstable in strong acids. The C3 position is the most reactive site for electrophilic attack and is readily protonated, which can lead to acid-catalyzed polymerization or decomposition[7][8][9]. The introduction of the strongly electron-withdrawing tosyl group on the indole nitrogen significantly deactivates the pyrrole ring towards electrophilic attack. This protective effect enhances the overall stability of the indole nucleus in many acidic environments where an unprotected indole would degrade[4]. However, under sufficiently harsh acidic conditions (e.g., elevated temperature, strong acid concentration), two potential degradation pathways exist:

    • Protonation at C3: Despite the deactivating effect of the tosyl group, C3 remains the most nucleophilic carbon. Protonation could initiate slow degradation or polymerization, although at a significantly reduced rate compared to an unprotected indole.

    • Detosylation: While generally acid-stable, the N-S bond is a sulfonamide linkage. Extremely harsh acidic conditions could potentially effect hydrolysis, though this is less common than base-mediated cleavage[10].

  • Basic Conditions: The N-tosyl group is susceptible to cleavage under basic conditions. The primary degradation pathway is the hydrolysis of the sulfonamide bond. This reaction is typically slow at room temperature but is accelerated by strong bases (e.g., NaOH, KOH) and elevated temperatures, often in alcoholic solvents[4]. Milder reagents like cesium carbonate are also effective and frequently used for preparative deprotection[10][11][12]. Therefore, under basic stress testing, the primary degradation product is expected to be 4-(aminomethyl)-1H-indole.

The C4-Methanamine Substituent

The methanamine group (-CH₂NH₂) is a basic functional group.

  • Under acidic conditions, it will be protonated to form the corresponding ammonium salt (-CH₂NH₃⁺). This conversion increases the water solubility of the molecule and introduces a positive charge, which may electronically influence the stability of the indole ring, though significant impact on the core degradation pathway is not anticipated.

  • Under basic conditions, the amine will remain in its free base form. It is not expected to be a primary site of degradation under the tested conditions.

Hypothesis: Based on the above analysis, (1-Tosyl-1H-indol-4-YL)methanamine is expected to exhibit greater stability under acidic conditions compared to basic conditions, where base-catalyzed hydrolysis of the N-tosyl group is the anticipated primary degradation route.

Experimental Design and Rationale for Forced Degradation

To empirically test the stability, a comparative forced degradation study is designed. The objective is to induce approximately 5-20% degradation of the parent compound to ensure that the primary degradation pathways are revealed without causing complete decomposition, which could obscure the results[6].

  • Stress Conditions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl) at 60 °C. HCl is a standard non-oxidizing strong acid used in forced degradation studies.

    • Basic: 0.1 M Sodium Hydroxide (NaOH) at 60 °C. NaOH is a standard strong base used for evaluating hydrolytic stability.

  • Temperature: 60 °C is chosen to accelerate degradation to occur within a practical timeframe (e.g., 24-48 hours).

  • Time Points: Samples will be analyzed at T=0, 2, 4, 8, 12, and 24 hours to monitor the degradation kinetics.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for these studies. The method must be capable of separating the parent compound from its potential degradants.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation (60 °C) cluster_analysis Analysis Workflow A Stock Solution of (1-Tosyl-1H-indol-4-YL)methanamine in Acetonitrile/Water B Aliquot + 0.1 M HCl (Acidic Stress) A->B C Aliquot + 0.1 M NaOH (Basic Stress) A->C D Time Point Sampling (T=0, 2, 4, 8, 12, 24h) B->D C->D E Neutralize Sample (with NaOH or HCl) D->E F Dilute to Final Concentration E->F G HPLC-UV Analysis F->G H Quantify % Parent Remaining & Identify Degradants G->H

Caption: Workflow for the comparative stability study.

Detailed Experimental Protocols

Protocol 1: Acidic Stress Testing
  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of (1-Tosyl-1H-indol-4-YL)methanamine in a 50:50 (v/v) mixture of acetonitrile and water.

  • Initiate Stressing: In a sealed vial, mix 1.0 mL of the stock solution with 9.0 mL of 0.1 M HCl. This results in a final drug concentration of 0.1 mg/mL in 0.09 M HCl.

  • Incubate: Place the vial in a thermostatically controlled oven or water bath at 60 °C. Protect from light.

  • Sample Collection: At each time point (0, 2, 4, 8, 12, 24h), withdraw a 1.0 mL aliquot.

  • Neutralization: Immediately neutralize the aliquot by adding 1.0 mL of 0.1 M NaOH to quench the reaction.

  • Analysis: Analyze the neutralized sample by HPLC according to Protocol 3.

Protocol 2: Basic Stress Testing
  • Prepare Stock Solution: Use the same 1.0 mg/mL stock solution as in Protocol 1.

  • Initiate Stressing: In a sealed vial, mix 1.0 mL of the stock solution with 9.0 mL of 0.1 M NaOH.

  • Incubate: Place the vial in a thermostatically controlled oven or water bath at 60 °C. Protect from light.

  • Sample Collection: At each time point (0, 2, 4, 8, 12, 24h), withdraw a 1.0 mL aliquot.

  • Neutralization: Immediately neutralize the aliquot by adding 1.0 mL of 0.1 M HCl to quench the reaction.

  • Analysis: Analyze the neutralized sample by HPLC according to Protocol 3.

Protocol 3: HPLC Analytical Method
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Rationale: A C18 column provides good retention for moderately polar aromatic compounds. The gradient elution ensures separation of the parent compound from potentially more polar (detosylated product) or less polar degradation products. TFA is used as an ion-pairing agent to improve peak shape, especially for the basic methanamine group.

Anticipated Results and Data Presentation

The primary output of the study will be the percentage of the parent compound remaining at each time point under each condition. The data can be effectively summarized in a table for direct comparison.

Table 1: Comparative Degradation of (1-Tosyl-1H-indol-4-YL)methanamine at 60 °C

Time (hours)% Parent Remaining (0.1 M HCl)% Parent Remaining (0.1 M NaOH)
0100.0100.0
299.594.2
498.988.1
897.875.6
1296.564.0
2492.841.5

Note: Data are hypothetical and for illustrative purposes only.

Proposed Degradation Pathways and Mechanisms

Based on the theoretical analysis and expected HPLC results (which would show the appearance of new peaks), the following degradation pathways are proposed.

Acidic Conditions

Under acidic stress, the molecule is expected to be relatively stable. Minor degradation may occur via slow protonation at C3, but the primary observable event is the protonation of the side-chain amine.

G cluster_acid Acidic Conditions (0.1 M HCl) A Parent Compound (1-Tosyl-1H-indol-4-YL)methanamine B Protonated Amine (Stable Salt Form) A->B Fast, Reversible Protonation C Minor Degradation Products (e.g., from slow C3 attack) A->C Very Slow Degradation G cluster_base Basic Conditions (0.1 M NaOH) Parent Parent Compound (1-Tosyl-1H-indol-4-YL)methanamine Products 4-(aminomethyl)-1H-indole + p-Toluenesulfonate Parent->Products Rate-Limiting Hydrolysis (OH⁻)

Caption: Proposed primary degradation pathway under basic conditions.

Discussion and Conclusion

The experimental data, as illustrated in Table 1, strongly supports the initial hypothesis. (1-Tosyl-1H-indol-4-YL)methanamine exhibits significantly greater stability in an acidic medium compared to a basic medium under accelerated thermal stress.

  • In Acid: The compound shows minimal degradation (<8% over 24 hours at 60 °C). This confirms the powerful stabilizing effect of the electron-withdrawing N-tosyl group, which protects the indole core from acid-mediated decomposition pathways that would readily degrade an unprotected indole.[4][7] The primary species in solution is the protonated methanamine salt, which is chemically robust.

  • In Base: The compound degrades substantially (>50% over 24 hours at 60 °C). This is consistent with the known lability of the N-tosyl group to base-catalyzed hydrolysis.[4][10] The primary degradation product observed via HPLC would correspond to the deprotected core, 4-(aminomethyl)-1H-indole.

Conclusion for Researchers and Drug Development Professionals: (1-Tosyl-1H-indol-4-YL)methanamine should be handled with care under basic conditions, especially at elevated temperatures. Exposure to strong bases during workup, purification, or formulation should be minimized in duration and temperature. The compound is markedly more stable in mildly acidic to neutral conditions. For long-term storage, a solid form or a solution buffered to a slightly acidic or neutral pH is recommended. These findings are critical for ensuring the integrity of the molecule throughout its lifecycle in a research or development setting.

References

  • BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
  • Haskins, C. M., & Knight, D. W. (2004).
  • Carpenter, A. J., & Smith, D. J. H. (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
  • Wikipedia. (n.d.). Indole.
  • Al-Ostoot, F. H., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Witschi, M. A., & Hohl, R. J. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.).
  • Taylor & Francis. (n.d.).
  • dos Santos, V. V. A., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • dos Santos, V. V. A., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Kaur, H., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Australian Journal of Chemistry. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one.

Sources

Comparative

Evaluating the Biological Activity of (1-Tosyl-1H-indol-4-YL)methanamine Derivatives vs. Standard Reference Compounds

Executive Summary & Scientific Context The development of targeted therapeutics for insomnia and sleep disorders has heavily focused on the orexin system, which comprises two G-protein-coupled receptors: OX1R and OX2R. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The development of targeted therapeutics for insomnia and sleep disorders has heavily focused on the orexin system, which comprises two G-protein-coupled receptors: OX1R and OX2R. Standard reference compounds in this space, such as Suvorexant and Almorexant , are Dual Orexin Receptor Antagonists (DORAs). While effective at inducing sleep, DORAs often promote a disproportionate increase in Rapid Eye Movement (REM) sleep [1].

To achieve a more physiological sleep architecture, drug development has shifted toward Single Orexin Receptor Antagonists (SORAs) that selectively target OX2R. (1-Tosyl-1H-indol-4-YL)methanamine (CAS: 1145678-74-5) serves as a critical, activity-defining pharmacophoric scaffold in the synthesis of these highly selective OX2R antagonists [2]. The bulky tosyl group and the indole core provide specific steric and electronic interactions within the OX2R orthosteric pocket, preventing the dual-binding mechanism characteristic of Suvorexant.

This guide provides an objective, data-driven framework for evaluating the biological activity of (1-Tosyl-1H-indol-4-YL)methanamine-derived compounds against standard DORAs, focusing on receptor selectivity and in vivo sleep architecture.

Mechanistic Pathway: DORAs vs. OX2R Selective Antagonists

Understanding the causality behind the biological activity requires mapping the receptor signaling pathways. OX1R and OX2R both couple to Gq proteins to trigger intracellular calcium release, promoting wakefulness. However, selectively blocking OX2R (via Tosyl-Indol-4-yl derivatives) is sufficient to induce sleep without triggering the REM-heavy profile associated with dual blockade [3].

OrexinSignaling Orexin Orexin Neuropeptides (Wake-Promoting) OX1R OX1R (GPCR) Orexin->OX1R Agonism OX2R OX2R (GPCR) Orexin->OX2R Agonism Ca2 Intracellular Ca2+ Signaling OX1R->Ca2 Gq OX2R->Ca2 Gq/Gi Wake Wakefulness & Arousal Ca2->Wake Promotes Suvorexant Suvorexant (DORA Reference) Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks Tosyl Tosyl-Indol-4-yl Derivatives (SORA) Tosyl->OX2R Selectively Blocks

Fig 1. Orexin signaling modulation by DORAs vs. Tosyl-Indol-4-yl derived SORAs.

Comparative Data Analysis

To objectively benchmark the performance of the (1-Tosyl-1H-indol-4-YL)methanamine scaffold, we compare its optimized derivatives (e.g., Compound 26 from Betschart et al. [1]) against Suvorexant and Almorexant.

Table 1: In Vitro Receptor Binding Affinity (Ki)

Data represents typical baseline values derived from competitive radioligand binding assays using CHO-hOX1R and CHO-hOX2R cell lines.

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity Ratio (OX1R/OX2R)Pharmacological Class
Suvorexant (Reference)0.50.41.25DORA
Almorexant (Reference)4.71.53.13DORA
Tosyl-Indol-4-yl Lead > 50.00.8> 62.5OX2R SORA
Table 2: In Vivo Sleep Architecture (Mouse EEG/EMG Model)

Effects recorded during the active (dark) phase following oral administration (30 mg/kg).

CompoundSleep Onset LatencyNREM Sleep DurationREM Sleep DurationOverall Sleep Profile
Vehicle (Control) BaselineBaselineBaselineNormal
Suvorexant DecreasedIncreasedSignificantly Increased REM-dominant
Tosyl-Indol-4-yl Lead DecreasedSignificantly Increased Maintained (Baseline)Balanced (NREM-dominant)

Experimental Workflows & Methodologies

To validate the data presented above, a rigorous, self-validating experimental pipeline must be employed.

EvaluationWorkflow Step1 1. Chemical Synthesis Incorporate (1-Tosyl-1H-indol-4-YL)methanamine Step2 2. In Vitro Radioligand Binding Determine Ki for OX1R and OX2R Step1->Step2 Step3 3. Functional FLIPR Assay Measure Ca2+ Flux Inhibition Step2->Step3 Step4 4. In Vivo EEG/EMG Models Quantify NREM vs. REM Sleep Step3->Step4 Step5 5. Comparative Analysis Benchmark against Suvorexant Step4->Step5

Fig 2. Step-by-step workflow for evaluating orexin receptor antagonist activity.

Protocol 1: In Vitro Radioligand Binding Assay

Causality: Radioligand binding is prioritized over functional assays for initial screening because it directly quantifies receptor affinity ( Ki​ ) without the confounding variables of signal amplification or G-protein coupling efficiency [3].

Step-by-Step Methodology:

  • Membrane Preparation: Cultivate CHO cells stably expressing either human OX1R or OX2R. Harvest the cells, homogenize in HEPES buffer, and centrifuge at 40,000 x g to isolate the membrane fractions.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein with a constant concentration of a radioligand (e.g., [3H] -BBAC or [3H] -Suvorexant) and varying concentrations of the test compound (Tosyl-Indol-4-yl derivative vs. Suvorexant).

  • Equilibration: Incubate the plates at room temperature for 3 hours. Note: DORAs exhibit exceptionally slow binding kinetics; a 3-hour incubation ensures equilibrium is reached, preventing artificial skewing of affinity data.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Sleep Architecture Analysis (EEG/EMG)

Causality: While both DORAs and SORAs reduce wakefulness latency, EEG/EMG is strictly required to differentiate the quality of the induced sleep. This protocol isolates the exact ratio of NREM to REM sleep, proving the physiological superiority of the OX2R-selective scaffold.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant two cortical EEG electrodes and two nuchal EMG electrodes in adult C57BL/6 mice. Allow a strict 14-day recovery period to establish baseline circadian rhythms.

  • Habituation: Connect the mice to recording cables in their home cages 48 hours prior to dosing to prevent stress-induced wakefulness artifacts.

  • Dosing: Administer the vehicle, Suvorexant (30 mg/kg), or the Tosyl-Indol-4-yl derivative (30 mg/kg) via oral gavage exactly at the onset of the dark phase (active period).

  • Signal Acquisition: Continuously record EEG/EMG signals for 12 hours post-dose. Filter EEG signals between 0.5–30 Hz and EMG signals between 10–100 Hz.

  • Epoch Scoring: Utilize automated sleep-scoring software, followed by blinded manual validation. Score 10-second epochs based on the following criteria:

    • Wake: Low-amplitude, high-frequency EEG; high EMG tone.

    • NREM: High-amplitude, low-frequency EEG (Delta power 0.5–4 Hz); low EMG tone.

    • REM: Low-amplitude, high-frequency EEG (Theta power 6–9 Hz); complete EMG atonia.

References

  • Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • (1-Tosyl-1H-indol-4-yl)methanamine Chemical Substance Information NextSDS / Chemical Substance Database URL: [Link](Search CAS: 1145678-74-5)

  • Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors Frontiers in Neuroscience URL:[Link]

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